5-Iodo-1H-indazole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNCSJMDOUQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618320 | |
| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-97-0 | |
| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Iodo-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical research. The described methodology is a two-step process commencing with the synthesis of the intermediate, 5-iodoisatin, via the Sandmeyer isatin synthesis, followed by its conversion to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product involved in this synthetic route.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Iodoaniline | C₆H₆IN | 219.02 | Solid | 59-63 |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | Solid | 57 |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Solid | 155-157 |
| 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide | C₈H₇IN₂O₂ | 306.06 | Solid | |
| 5-Iodoisatin | C₈H₄INO₂ | 273.03 | Solid | 276-280[1] |
| This compound | C₈H₅IN₂O₂ | 288.04 | Solid |
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step process. The first step is the Sandmeyer isatin synthesis to produce 5-iodoisatin from 4-iodoaniline. The second step involves the ring rearrangement of 5-iodoisatin to the final indazole-3-carboxylic acid derivative.
Experimental Protocols
Step 1: Synthesis of 5-Iodoisatin from 4-Iodoaniline
This step follows the principles of the Sandmeyer isatin synthesis, which involves the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.
Part A: Synthesis of 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide
This protocol is adapted from the synthesis of the analogous 4-chloro derivative.
-
Preparation of the Reaction Mixture: In a 1 L three-necked flask equipped with a mechanical stirrer, add sodium sulfate (85 g, 0.6 mol) and water (300 mL) and stir until the sodium sulfate is dissolved. To this solution, add a saturated aqueous solution of chloral hydrate (18 g, 0.11 mol).
-
Addition of 4-Iodoaniline: In a separate beaker, prepare a solution of 4-iodoaniline (21.9 g, 0.1 mol) in water (100 mL) and concentrated hydrochloric acid (12 mL). Add this solution dropwise to the reaction flask while stirring. A precipitate may form at this stage.
-
Formation of the Oxime: Add a solution of hydroxylamine hydrochloride (22 g, 0.32 mol) in water to the reaction mixture.
-
Reaction: Heat the mixture to approximately 75°C and maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography. After several hours, a precipitate of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide will form.
-
Isolation of the Intermediate: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold water and dry. The expected yield is high, potentially around 90%.
Part B: Cyclization to 5-Iodoisatin
-
Acid-Catalyzed Cyclization: Carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide to concentrated sulfuric acid with stirring. The temperature of the mixture should be controlled.
-
Heating: Gently heat the mixture to approximately 80-90°C. The color of the solution will change as the cyclization proceeds to form 5-iodoisatin.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. The 5-iodoisatin will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude 5-iodoisatin can be further purified by recrystallization if necessary.
Step 2: Conversion of 5-Iodoisatin to this compound
This procedure is based on the method reported for the conversion of isatin to indazole-3-carboxylic acid and is adapted for the 5-iodo derivative.[2][3]
-
Hydrolysis of 5-Iodoisatin: In a suitable flask, suspend 5-iodoisatin in an aqueous solution of sodium hydroxide. Heat the mixture to induce hydrolysis of the amide bond, resulting in the formation of the sodium salt of 5-iodo-2-aminophenylglyoxylic acid.
-
Diazotization: Cool the resulting solution in an ice bath and slowly add a solution of sodium nitrite. Then, carefully add hydrochloric acid dropwise while maintaining a low temperature to form the diazonium salt intermediate.
-
Cyclization: After the diazotization is complete, gently heat the reaction mixture. The diazonium salt will undergo intramolecular cyclization with the elimination of nitrogen gas to form this compound.
-
Isolation and Purification: Cool the reaction mixture, and the product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent to afford pure this compound.
References
physicochemical properties of 5-Iodo-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Its indazole core is a recognized pharmacophore known for its biological activity, making this molecule a valuable building block in the synthesis of novel therapeutic agents.[1] The presence of an iodine substituent at the 5-position enhances its reactivity, permitting diverse functionalization crucial in the drug development process.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of potential anti-cancer and anti-inflammatory drugs.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic applications.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅IN₂O₂ | [1][2] |
| Molecular Weight | 288.04 g/mol | [1][2] |
| CAS Number | 1077-97-0 | [1][2] |
| Appearance | Brown powder | [1] |
| Purity | ≥95% (HPLC) | [1][2] |
| Boiling Point | 435.6°C at 760 mmHg | [3] |
| Density | 2.111 g/cm³ | [3] |
| Melting Point | Data not available. The parent compound, Indazole-3-carboxylic acid, melts at 266-270 °C (decomposition). | N/A |
| Solubility | Quantitative data not available. See Section 3.2 for determination protocol. | N/A |
| pKa | Experimental data not available. See Section 3.3 for determination protocol. | N/A |
| logP | Experimental data not available. See Section 3.4 for determination protocol. | N/A |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These standard protocols are applicable for this compound.
Melting Point Determination (Capillary Method)
This method is a common and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus or Thiele tube setup
-
Glass capillary tubes (sealed at one end)[4]
-
Thermometer
-
Heating bath (e.g., mineral oil)[5]
-
Sample (dried and powdered)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[5]
-
Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample is 2-3 mm high.[4][6]
-
Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the middle of the thermometer's bulb. Place the assembly into the heating bath.[6]
-
Approximate Determination: Heat the bath at a relatively fast rate (4-5°C per minute) to find an approximate melting temperature.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[6] Begin heating again, but control the rate to 1-2°C per minute once the temperature is about 15°C below the expected melting point.[6]
-
Observation and Recording: Record the temperature range from the point when the first drop of liquid appears (onset of melting) to when the entire sample has turned into a transparent liquid (complete melting).[4][6] Repeat the procedure at least twice with fresh samples for consistency.[6]
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for reliably measuring equilibrium solubility.[7]
Apparatus:
-
Stoppered flasks or vials
-
Shaker or agitator in a temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge and/or filtration system (e.g., solubility filter plates)[8]
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Preparation: Add an excess amount of solid this compound to a flask containing the desired solvent (e.g., water, buffer at a specific pH). The excess solid should be sufficient to form a suspension.[7]
-
Equilibration: Seal the flasks tightly and place them in a shaker with controlled temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined time (e.g., 24 to 72 hours) to allow them to reach equilibrium.[9][10]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by allowing the suspension to settle, followed by centrifugation or filtration to obtain a clear, saturated solution.[8][10]
-
Quantification: Carefully extract an aliquot of the clear supernatant. Prepare necessary dilutions and analyze the concentration of the dissolved compound using a suitable and pre-calibrated analytical method, such as HPLC-UV or LC-MS/MS.[9][11]
-
pH Measurement: The pH of the suspension should be measured at the beginning and end of the experiment to ensure it has not significantly changed.[7] The final concentration represents the solubility of the compound under the tested conditions.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) by monitoring pH changes during titration.[12][13]
Apparatus:
-
Calibrated pH meter and electrode[12]
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Standardized titrant (e.g., 0.1 M NaOH for an acidic compound)[12]
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[12] To maintain constant ionic strength, a salt like 0.15 M KCl can be added.[12]
-
Inert Atmosphere: Purge the solution with nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[12][14]
-
Titration: Place the solution in the reaction vessel with the pH electrode and a stir bar. Begin stirring and record the initial pH. Add the standardized titrant (NaOH) in small, precise increments, recording the pH after each addition has stabilized.[12]
-
Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This point corresponds to the inflection point on the titration curve.[15] The analysis can be refined by plotting the first or second derivative of the curve. Perform a minimum of three titrations to ensure reproducibility.[12]
logP Determination (HPLC Method)
The partition coefficient (logP) can be estimated indirectly but rapidly using reverse-phase high-performance liquid chromatography (RP-HPLC).[16] This method correlates the retention time of a compound with the known logP values of a set of standards.
Apparatus:
-
RP-HPLC system with a C18 column and UV detector[16]
-
Mobile phase (e.g., buffered aqueous solution and organic modifier like methanol or acetonitrile)
-
Reference compounds with known logP values
-
Octanol-saturated water and water-saturated octanol (for shake-flask validation if needed)
Procedure:
-
Standard Calibration: Prepare solutions of several reference compounds with a range of known logP values. Inject each standard onto the C18 column and record its retention time (t_R_).
-
Determine Void Time: Inject a non-retained compound (e.g., uracil) to determine the column void time (t_0_).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. Perform a linear regression to generate a calibration curve.[16]
-
Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the identical conditions used for the standards.
-
logP Calculation: Record the retention time of the sample, calculate its log k', and use the calibration curve equation to determine its logP value.[16] This method is valid for neutral molecules; for ionizable compounds like this one, the pH of the mobile phase must be controlled to ensure the compound is in its neutral form.[16]
Synthesis and Applications
This compound is a crucial intermediate. Its synthesis and subsequent use as a building block are central to its utility in drug discovery.
Caption: Plausible synthesis route from 5-iodoindole.
Caption: Role as a key building block in pharmaceutical R&D.
Safety and Storage
-
Storage: Store at 0-8°C.[1]
-
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a compound with significant potential, primarily serving as a reactive intermediate for the synthesis of complex molecules in drug discovery. While core identifying properties are established, further experimental determination of its solubility, pKa, and logP is necessary for comprehensive characterization in preclinical development. The standardized protocols outlined in this guide provide a clear framework for researchers to obtain this critical data, enabling the full exploitation of this molecule's potential in developing next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. jk-sci.com [jk-sci.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodo-1H-indazole-3-carboxylic acid CAS number 1077-97-0
An In-depth Technical Guide to 5-Iodo-1H-indazole-3-carboxylic acid (CAS 1077-97-0)
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and drug development professionals. It covers physicochemical properties, synthesis, analytical characterization, and biological significance, with a focus on its role as an intermediate in the development of targeted therapeutics.
Core Compound Properties
This compound is a stable, brown, powdered solid at room temperature.[1] Its structure, featuring an indazole core with an iodine atom at the 5-position and a carboxylic acid at the 3-position, makes it a versatile intermediate for further chemical modifications. The presence of the iodine atom, in particular, offers a reactive handle for various cross-coupling reactions, enhancing its utility in medicinal chemistry.[1]
Physicochemical Data
The key physicochemical properties are summarized in the table below. Note that some values, such as boiling point and density, are predicted and should be considered estimates.
| Property | Value | Reference(s) |
| CAS Number | 1077-97-0 | [2][3] |
| Molecular Formula | C₈H₅IN₂O₂ | [2][3] |
| Molecular Weight | 288.04 g/mol | [2][3] |
| Appearance | Brown powder | [1] |
| Purity | ≥95% (HPLC) | [1][3] |
| Melting Point | High M.P., precursor melts at 260 °C | [4] |
| Boiling Point | 435.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 2.111 g/cm³ (Predicted) | [5] |
| LogP | 1.8657 (Predicted) | [3] |
| Storage Conditions | 4°C, protect from light | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved via a two-step process starting from 5-iodo-indole. The first step involves the nitrosation of the indole to form the corresponding aldehyde, which is then oxidized to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde (Precursor)
This protocol is adapted from a reported procedure for the nitrosation of indoles.[4][6]
-
Materials: 5-iodo-indole, Sodium Nitrite (NaNO₂), 2 N Hydrochloric Acid (HCl), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 eq.) in deionized water (4 mL) and DMF (3 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 eq.) to the solution at 0 °C and stir for 10 minutes.
-
Prepare a solution of 5-iodo-indole (1 mmol, 1 eq.) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over 2 hours.
-
After the addition is complete, allow the reaction to stir for an additional 8 hours at room temperature.
-
Monitor reaction completion using Thin-Layer Chromatography (TLC).
-
Upon completion, extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Iodo-1H-indazole-3-carboxaldehyde.
-
Step 2: Oxidation to this compound
This is a general protocol for the oxidation of an aromatic aldehyde to a carboxylic acid.
-
Materials: 5-Iodo-1H-indazole-3-carboxaldehyde, Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄ in acetone), suitable solvent (e.g., acetone, aqueous pyridine), Sodium Bisulfite (NaHSO₃), Hydrochloric Acid (HCl).
-
Procedure (using KMnO₄):
-
Dissolve the aldehyde from Step 1 in a suitable solvent like aqueous pyridine or acetone.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution at room temperature or with gentle heating.
-
Stir the mixture until TLC indicates the disappearance of the starting material. The reaction is accompanied by the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy excess permanganate.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate with HCl to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Caption: Synthetic workflow for this compound.
Analytical Characterization
Comprehensive analytical data for the immediate precursor, 5-Iodo-1H-indazole-3-carboxaldehyde, is available and provides a strong reference for the characterization of the final carboxylic acid product. The key differences expected in the spectra of the carboxylic acid would be the appearance of a broad O-H signal in the ¹H NMR and IR spectra, a shift in the carbonyl carbon signal in the ¹³C NMR, and the corresponding change in molecular weight.
Spectroscopic Data Summary (for Precursor Aldehyde)
| Technique | Data for 5-Iodo-1H-indazole-3-carboxaldehyde | Reference |
| ¹H NMR | (300 MHz, DMSO-d₆) δ: 14.28 (brs, 1H, NH), 10.16 (s, 1H, CHO), 8.46 (d, J=0.9 Hz, 1H, H4), 7.73 (dd, J=8.7, 1.6 Hz, 1H, H6), 7.56 (dd, J=8.7, 0.5 Hz, 1H, H7) | [4] |
| ¹³C NMR | (75 MHz, DMSO-d₆) δ: 187.2 (CHO), 142.4, 140.2, 135.3, 129.1, 122.6, 113.5 (Ar-C), 88.6 (Ar-C-I) | [4] |
| IR (neat) | ν (cm⁻¹): 3179 (N-H stretch), 1669 (C=O aldehyde stretch), 1446, 1305, 1098, 915, 794, 773 | [4] |
| HRMS (ESI) | m/z: [M-H]⁻ Calculated for C₈H₄IN₂O⁻: 270.9368; Found: 270.9370 | [4] |
Expected IR Characteristics for Carboxylic Acid
The IR spectrum of the final product is expected to show two highly characteristic absorptions:
-
O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer.
Biological Activity and Applications
The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[7] this compound serves as a critical starting material for the synthesis of potent and selective kinase inhibitors and other targeted therapeutics.
Key Therapeutic Areas
-
Oncology: The indazole core is present in several marketed kinase inhibitor drugs. Derivatives of indazole-3-carboxylic acid have been investigated as inhibitors of p21-activated kinase 1 (PAK1) and Focal Adhesion Kinase (FAK), both of which are implicated in tumor progression, migration, and invasion.[8][9][10][11]
-
Immunology & Inflammation: Indazole-3-carboxamides have been developed as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are key regulators of T-cell and mast cell function, making them attractive targets for autoimmune and inflammatory diseases.
-
Neurological Disorders: The parent compound, indazole-3-carboxylic acid, is a key intermediate in the synthesis of nicotinic α-7 receptor partial agonists, which are under investigation for treating cognitive disorders like Alzheimer's disease and schizophrenia.[7]
Signaling Pathways
Derivatives of this compound are known to modulate key signaling pathways involved in cancer progression.
Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate cell migration, proliferation, and survival. Overexpression of FAK is common in metastatic cancers.[12][13][14]
Caption: FAK signaling pathway and the inhibitory role of derived compounds.
p21-Activated Kinase 1 (PAK1) Signaling: PAK1 is a downstream effector of Rho GTPases (Rac1/Cdc42) and plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its dysregulation is linked to tumor metastasis.[15][16][17]
Caption: PAK1 signaling pathway targeted by 1H-indazole-3-carboxamide derivatives.
Representative Biological Assay Protocol
CRAC Channel Inhibition Assay via Calcium Influx Measurement
This protocol is a representative method based on published studies of indazole-based CRAC channel blockers.
-
Objective: To determine the inhibitory activity of test compounds on store-operated calcium entry (SOCE) in a mast cell line.
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.
-
Materials: RBL-2H3 cells, cell culture medium (e.g., DMEM), Fura-2 AM or Fluo-4 AM calcium indicator dye, Thapsigargin (Tg), test compound (e.g., a derivative of this compound), calcium-free buffer, calcium-containing buffer, 96-well microplate, fluorescence plate reader.
-
Procedure:
-
Cell Plating: Seed RBL-2H3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with a calcium-free buffer. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in the same buffer for 30-60 minutes at 37 °C.
-
Compound Incubation: Wash away excess dye and add calcium-free buffer containing the test compound at various concentrations. Incubate for 10-15 minutes.
-
Store Depletion: Place the plate in a fluorescence reader. After establishing a baseline fluorescence reading, add Thapsigargin (Tg) to deplete intracellular calcium stores, which will trigger the opening of CRAC channels.
-
Calcium Influx Measurement: After the signal from store depletion stabilizes, add a calcium-containing buffer to the wells to initiate calcium influx through the open CRAC channels.
-
Data Analysis: Record the fluorescence intensity over time. The peak fluorescence after the addition of calcium corresponds to the calcium influx. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO). Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as Indazole-3-carboxylic acid suggests that it should be handled with care.
-
Hazards: May cause skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust. Use engineering controls to minimize dust generation.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. PAK1 | Cancer Genetics Web [cancerindex.org]
Spectral Data Analysis of 5-Iodo-1H-indazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Iodo-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for this specific compound in public literature, this guide utilizes data from structurally similar compounds and established spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related indazole derivatives.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of spectral data from closely related analogs, such as 5-Iodo-3-phenyl-1H-indazole, and the known effects of carboxylic acid and iodo substituents on the indazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | br s | 1H | -COOH |
| ~11.0 - 12.0 | br s | 1H | N-H |
| ~8.2 - 8.4 | d | 1H | H-4 |
| ~7.7 - 7.9 | dd | 1H | H-6 |
| ~7.4 - 7.6 | d | 1H | H-7 |
Note: Predicted chemical shifts are referenced to TMS in a solvent like DMSO-d₆. The broad singlets for the carboxylic acid and N-H protons are due to hydrogen bonding and exchange.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~140 - 145 | C-3a |
| ~135 - 140 | C-7a |
| ~130 - 135 | C-6 |
| ~125 - 130 | C-4 |
| ~110 - 115 | C-7 |
| ~85 - 90 | C-5 |
| ~145 - 150 | C-3 |
Note: The chemical shift for C-5 is significantly influenced by the heavy iodine atom.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3200 | Medium, Broad | N-H stretch |
| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1620 - 1580 | Medium | C=C stretch (Aromatic) |
| 1470 - 1430 | Medium | C-H bend (Aromatic) |
| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |
| ~920 | Broad | O-H bend (Carboxylic acid dimer) |
| 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |
| ~550 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 288 | [M]⁺ (Molecular Ion) |
| 271 | [M-OH]⁺ |
| 243 | [M-COOH]⁺ |
| 116 | [M-I-COOH]⁺ |
Note: The molecular ion peak is expected to be prominent. Fragmentation is predicted to involve the loss of the hydroxyl and carboxyl groups.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for compounds such as this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization mode).
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Navigating the Solubility Landscape of 5-Iodo-1H-indazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development pipeline. Poor solubility can lead to challenges in chemical reactions, purification, formulation, and can ultimately impact a drug's bioavailability. 5-Iodo-1H-indazole-3-carboxylic acid, with its rigid heterocyclic core, carboxylic acid functionality, and a heavy iodine substituent, presents a unique solubility profile that warrants careful consideration. This guide aims to provide researchers with the necessary tools to understand and experimentally determine the solubility of this important synthetic intermediate.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅IN₂O₂ | [1][2] |
| Molecular Weight | 288.04 g/mol | [1][2] |
| Appearance | Brown powder | [1] |
| CAS Number | 1077-97-0 | [1][2] |
Qualitative Solubility Analysis
While specific quantitative data is sparse, an analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various organic solvents. The molecule possesses both polar and non-polar characteristics:
-
Polar Features : The carboxylic acid group (-COOH) and the indazole ring's nitrogen atoms are capable of hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.
-
Non-Polar Features : The fused benzene ring and the bulky, hydrophobic iodine atom contribute to its non-polar character, which may enhance solubility in less polar organic solvents.
Based on these features and data for the parent compound, indazole-3-carboxylic acid, the following qualitative solubility profile can be anticipated:
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | Strong hydrogen bond acceptors can effectively solvate the carboxylic acid and N-H groups. |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Capable of hydrogen bonding, but the non-polar regions of the molecule may limit high solubility. Heating may be required. |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | Moderate polarity and hydrogen bond accepting capability may allow for some dissolution. |
| Halogenated | Dichloromethane (DCM) | Sparingly to Poorly Soluble | Lower polarity may not sufficiently solvate the polar functional groups. |
| Non-Polar | Hexane, Toluene | Likely Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[3][4] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline two common methods for determining the solubility of a solid compound like this compound in organic solvents.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, which is the concentration of a saturated solution at a given temperature when excess solid is present.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, THF, DCM)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with the solvent as necessary to fall within the range of the calibration curve.
-
Quantification: Analyze the diluted filtrate using HPLC or UV-Vis spectrophotometry. Determine the concentration of the dissolved compound by comparing its response to the calibration curve.
-
Solubility Calculation: The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[5][6][7]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer or organic solvent of interest
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate. Then, add the solvent of interest to each well to achieve a range of final concentrations.
-
Incubation: Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Detection:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility.[5]
-
UV-Vis Absorbance: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a calibration curve to determine the concentration of the dissolved compound.[5]
-
Visualizing Experimental and Logical Workflows
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid from 5-iodoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 5-Iodo-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 5-iodoindole.[1][2] The synthesis proceeds via the formation of a key intermediate, 5-Iodo-1H-indazole-3-carboxaldehyde, through a nitrosative rearrangement, followed by a mild and selective oxidation to the target carboxylic acid. This methodology is particularly relevant for researchers in drug discovery and development, as indazole derivatives are prominent scaffolds in a variety of therapeutic agents, including kinase inhibitors.[3]
Overall Synthetic Pathway
The conversion of 5-iodoindole to this compound is achieved through a two-step process. The first step involves the nitrosation of the indole ring, which leads to a ring expansion to form the indazole-3-carboxaldehyde intermediate. The subsequent step is the selective oxidation of this aldehyde to the corresponding carboxylic acid.
Caption: Synthetic route for this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 5-Iodoindole | C₈H₆IN | 243.04 | Solid | 105-107 | - |
| 5-Iodo-1H-indazole-3-carboxaldehyde | C₈H₅IN₂O | 272.04 | Solid | 260 | ~85[3] |
| This compound | C₈H₅IN₂O₂ | 288.04[2] | Solid | >250 | >90 (expected) |
Experimental Protocols
Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[3][4]
Materials:
-
5-iodoindole
-
Sodium nitrite (NaNO₂)
-
2 N Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon) and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0 °C.
-
Stir the resulting mixture under the inert atmosphere for 10 minutes at 0 °C.
-
Addition of 5-Iodoindole: In a separate flask, prepare a solution of 5-iodoindole (1 equivalent) in DMF.
-
Using a syringe pump, add the 5-iodoindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to minimize the formation of dimeric side products.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-Iodo-1H-indazole-3-carboxaldehyde.
Characterization Data for 5-Iodo-1H-indazole-3-carboxaldehyde: [3]
-
¹H NMR (300 MHz, DMSO-d₆): δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H).
-
¹³C NMR (75 MHz, DMSO-d₆): δ 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6.
-
HRMS (ESI): m/z calculated for C₈H₄IN₂O [M - H]⁻ 270.9368, found 270.9370.
Step 2: Synthesis of this compound (Pinnick Oxidation)
This is a general and highly efficient protocol for the oxidation of heteroaromatic aldehydes to carboxylic acids.[6][7][8]
Materials:
-
5-Iodo-1H-indazole-3-carboxaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfite solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-Iodo-1H-indazole-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4 equivalents) and 2-methyl-2-butene (5 equivalents) to the solution. 2-methyl-2-butene acts as a scavenger for the hypochlorous acid byproduct.[9]
-
In a separate flask, prepare a solution of sodium chlorite (5 equivalents) in deionized water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to a pH of 3-4 with 1 N HCl. This will precipitate the carboxylic acid.
-
Extract the product with ethyl acetate (three times).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism and Workflow Visualization
The nitrosation of indoles to 1H-indazole-3-carboxaldehydes is a multi-step process. It begins with the electrophilic attack of the nitrosonium ion at the C3 position of the indole ring, forming a 3-nitrosoindole intermediate. This is followed by tautomerization to an oxime, which then facilitates the addition of water at the C2 position, leading to the opening of the indole's pyrrole ring. The process concludes with a ring-closure to yield the final 1H-indazole-3-carboxaldehyde product.[5]
The Pinnick oxidation mechanism involves the formation of chlorous acid from sodium chlorite under mild acidic conditions. The aldehyde is then attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid.
Caption: Experimental workflow for the synthesis.
This detailed guide provides a clear and reproducible pathway for the synthesis of this compound. The described methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
biological activity of indazole carboxylic acids
An In-depth Technical Guide on the Biological Activity of Indazole Carboxylic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives of indazole carboxylic acid, in particular, have been the subject of extensive research, leading to the discovery of compounds with potent anti-inflammatory, anti-cancer, antimicrobial, and kinase inhibitory properties.[2][4][5][6] The indazole nucleus is a bioisostere of indole and is present in several FDA-approved drugs, highlighting its clinical significance.[3][7] This guide provides a comprehensive overview of the biological activities of indazole carboxylic acids, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.
Anti-Cancer Activity
Indazole carboxylic acid derivatives have emerged as a promising class of anti-cancer agents, targeting various hallmarks of cancer.[8] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of cell proliferation to the modulation of key signaling pathways involved in tumor growth and metastasis.
Induction of Apoptosis and Cell Cycle Arrest
Several indazole derivatives have been shown to exert their anti-cancer effects by inducing programmed cell death (apoptosis) in cancer cells.
-
Mitochondrial Apoptosis Pathway: Compound 2f , a synthesized indazole derivative, demonstrated potent growth inhibitory activity against several cancer cell lines.[4] Treatment of 4T1 breast cancer cells with 2f led to a dose-dependent increase in apoptosis. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, indicating the involvement of the intrinsic mitochondrial apoptotic pathway.[4]
Kinase Inhibition
Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in many cancers. Indazole carboxylic acids have served as a scaffold for the development of potent kinase inhibitors.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-indazol-3-amine derivatives were designed as potent FGFR inhibitors. Compound 98 (6-(3-methoxyphenyl)-1H-indazol-3-amine) showed significant inhibitory activity against FGFR1.[2]
-
Extracellular Signal-Regulated Kinase (ERK) Inhibition: Knowledge-based design has led to 1H-indazole amide derivatives that exhibit potent enzymatic and cellular activity against ERK1/2.[2]
-
Multi-Kinase Inhibitors: Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole scaffold, underscoring its importance in this therapeutic area.[7]
Anti-proliferative and Anti-metastatic Effects
Beyond inducing apoptosis, these compounds can inhibit the proliferation and spread of cancer cells.
-
Inhibition of Cell Proliferation and Colony Formation: Compound 2f was shown to decrease 4T1 breast cancer cell proliferation in a dose- and time-dependent manner and significantly inhibited colony formation.[7]
-
Inhibition of Migration and Invasion: Treatment with compound 2f also disrupted the migration and invasion of 4T1 cells, key processes in cancer metastasis. This effect was correlated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2.[4]
Quantitative Data: Anti-Cancer Activity
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | Proliferation | 0.23 | [4][7] |
| 2f | A549 (Lung) | Proliferation | 1.15 | [4][7] |
| 2f | HCT116 (Colon) | Proliferation | 0.56 | [4][7] |
| 2f | U87 (Glioblastoma) | Proliferation | 0.41 | [4][7] |
| Compound 2 (Ni Complex) | HepG2 (Hepatoma) | Cytotoxicity | More effective than ligand | [5] |
| Compound 2 (Ni Complex) | B16-F10 (Melanoma) | Cytotoxicity | 1.5-2x more effective than ligand | [5] |
| Compound 116 | HT29 (Colon) | ERK1/2 Cellular Activity | 0.9 ± 0.1 | [2] |
| Compound 117 | HT29 (Colon) | ERK1/2 Cellular Activity | 6.1 ± 1.1 | [2] |
| Compound 118 | HT29 (Colon) | ERK1/2 Cellular Activity | 1.9 ± 0.3 | [2] |
| Compound 98 | - | FGFR1 Enzymatic Assay | 0.015 | [2] |
| Compound 127 (Entrectinib) | - | ALK Enzymatic Assay | 0.012 | [2] |
Signaling Pathway: Mitochondrial Apoptosis
Caption: Mitochondrial apoptosis pathway induced by indazole derivatives.
Anti-inflammatory Activity
Indazole carboxylic acids and their derivatives exhibit significant anti-inflammatory properties, primarily through the modulation of inflammatory mediators like nitric oxide (NO).
-
Inhibition of Nitric Oxide (NO) Production: A series of mononuclear coordination compounds synthesized from indazole-3-carboxylate and divalent transition metal ions were tested for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[5] The iron (Fe) and manganese (Mn) complexes (compounds 4 and 5, respectively) were particularly potent, inhibiting NO production by nearly 80% at 48 hours and over 90% at 72 hours of treatment.[5]
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Treatment | Effect | Time Point | Reference |
| Compound 4 (Fe Complex) | RAW 264.7 | 7-23 µg/mL | ~80% NO Inhibition | 48h | [5] |
| Compound 4 (Fe Complex) | RAW 264.7 | 7-23 µg/mL | >90% NO Inhibition | 72h | [5] |
| Compound 5 (Mn Complex) | RAW 264.7 | 7-23 µg/mL | ~80% NO Inhibition | 48h | [5] |
| Compound 5 (Mn Complex) | RAW 264.7 | 7-23 µg/mL | >90% NO Inhibition | 72h | [5] |
Ion Channel Modulation
A notable biological activity of indazole-3-carboxamides is their ability to modulate ion channels, specifically the Calcium-Release Activated Calcium (CRAC) channels, which are critical for immune cell function.
-
CRAC Channel Blockade: Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[9] The activation of cell surface receptors on mast cells leads to a signaling cascade involving phospholipase C (PLC) and the generation of inositol triphosphate (IP3). IP3 triggers the release of Ca2+ from the endoplasmic reticulum (ER), which in turn activates CRAC channels on the plasma membrane, leading to Ca2+ influx. This process is essential for mast cell degranulation and the release of inflammatory mediators.[9] Certain indazole-3-carboxamides, such as compound 12d , effectively block this Ca2+ influx with sub-micromolar IC50 values, thereby stabilizing mast cells.[9] Structure-activity relationship (SAR) studies revealed that the specific regiochemistry of the amide linker is crucial for this activity.[9]
Quantitative Data: CRAC Channel Inhibition
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 12a | Ca2+ Influx | RBL-2H3 | 1.51 | [9] |
| 12d | Ca2+ Influx | RBL-2H3 | 0.67 | [9] |
| 9b | Ca2+ Influx | RBL-2H3 | 29 | [9] |
| 15b | Ca2+ Influx | RBL-2H3 | 0.65 | [9] |
Signaling Pathway: CRAC Channel Modulation
Caption: CRAC channel modulation by indazole-3-carboxamides.
Antimicrobial Activity
Derivatives of indazole-3-carboxylic acid, particularly indazole-3-carboxamides, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[1][6] While many compounds show moderate activity, these studies establish a foundation for developing more potent antimicrobial agents based on the indazole scaffold.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol is a general procedure for the amide coupling of 1H-indazole-3-carboxylic acid with various amines.[1]
-
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).
-
Reaction Mixture Stirring: Stir the reaction mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Amide Formation: Continue to stir the mixture at room temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with a 10% solution of methanol in chloroform (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effect of compounds on cancer cells.[7]
-
Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole carboxylic acid derivative for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Calcium Influx Assay
This protocol is used to measure the inhibition of CRAC channels.[9]
-
Cell Loading: Load mast cells (e.g., RBL-2H3) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution.
-
Compound Incubation: Incubate the dye-loaded cells with the test indazole-3-carboxamide compounds at various concentrations.
-
ER Calcium Depletion: Induce the depletion of endoplasmic reticulum (ER) calcium stores using thapsigargin (Tg) in a calcium-free buffer. This step is necessary to trigger the opening of the CRAC channels.
-
Calcium Add-back: Add a solution containing extracellular calcium to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The inhibition of calcium influx by the test compound is determined by comparing the fluorescence signal in treated cells to that in vehicle-treated control cells. Calculate the IC50 value for CRAC channel blockade.
Experimental Workflow: Synthesis and Screening
Caption: General workflow for the synthesis and screening of indazole carboxylic acid derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodo-1H-indazole-3-carboxylic Acid: A Core Building Block in the Development of DNA-PK Inhibitors for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1H-indazole-3-carboxylic acid has emerged as a critical scaffold in medicinal chemistry, particularly in the design and synthesis of potent enzyme inhibitors for oncology. Its rigid bicyclic structure and the presence of a strategically placed iodine atom offer a versatile platform for creating complex molecular architectures with high specificity and affinity for their biological targets. This technical guide provides a comprehensive overview of this compound as a key building block, with a particular focus on its role in the development of the clinical-stage DNA-dependent protein kinase (DNA-PK) inhibitor, M3814 (peposertib). This document details the synthesis of the core moiety, its physicochemical properties, and its elaboration into a potent therapeutic agent. Furthermore, it outlines the critical signaling pathways involved and provides detailed experimental protocols for the evaluation of DNA-PK inhibitors.
Physicochemical Properties of this compound
This compound is a brown, powdered solid that serves as a key intermediate in organic synthesis, particularly for pharmaceutical applications.[1][2] The indazole core is a known pharmacophore with inherent biological activity, and the iodine substituent at the 5-position enhances its reactivity, enabling diverse functionalization, a crucial aspect in drug development.[1][2]
| Property | Value | Reference |
| CAS Number | 1077-97-0 | [1][3][4] |
| Molecular Formula | C₈H₅IN₂O₂ | [1][3][4] |
| Molecular Weight | 288.04 g/mol | [1][3][4] |
| Appearance | Brown powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 5-iodoindole. The process involves a nitrosation reaction to form the indazole ring system, followed by oxidation of the formyl group to a carboxylic acid.
Experimental Protocol: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles.[5]
-
Starting Material: 5-iodo-indole (2 mmol, 486 mg) is used as the starting material.[5]
-
Reaction Setup: The reaction is carried out at room temperature.
-
Extraction: The resulting mixture is extracted three times with ethyl acetate (EtOAc).
-
Washing: The combined organic layers are washed three times with water, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 5-Iodo-1H-indazole-3-carboxaldehyde.[5]
Oxidation to this compound
The resulting 5-Iodo-1H-indazole-3-carboxaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
Application as a Building Block for the DNA-PK Inhibitor M3814 (Peposertib)
This compound is a pivotal precursor in the synthesis of M3814 (peposertib), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[6][7] M3814 is currently under clinical investigation for its ability to enhance the efficacy of radiotherapy and chemotherapy in various cancers.[6][7][8][9]
The synthesis of M3814 involves the coupling of the this compound core with other synthetic fragments. The carboxylic acid moiety is typically activated (e.g., as an acid chloride or with coupling reagents like HOBT/EDC) to facilitate amide bond formation. The iodine atom at the 5-position allows for further modifications through cross-coupling reactions, such as Suzuki or Heck couplings, to introduce additional structural complexity and optimize the molecule's pharmacological properties.
Mechanism of Action: Inhibition of the DNA-PK Signaling Pathway
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][10][11][12] In many cancers, the overexpression of DNA-PK contributes to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[13]
M3814, synthesized using the this compound scaffold, acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[14] By blocking the kinase activity of DNA-PK, M3814 prevents the autophosphorylation of DNA-PKcs and the subsequent recruitment and activation of other NHEJ repair proteins.[6][7] This inhibition of DNA repair leads to an accumulation of DSBs in cancer cells, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway Diagrams
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthetic History of 5-Iodo-1H-indazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazole-3-carboxylic acid has emerged as a significant building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of targeted therapeutics. Its rigid bicyclic structure, coupled with the reactive handles of the carboxylic acid and the iodo substituent, provides a versatile scaffold for the development of potent and selective enzyme inhibitors. The indazole moiety is recognized as a "privileged" structure in drug discovery, frequently appearing in the core of numerous approved drugs and clinical candidates. This is due to its ability to form key hydrogen bond interactions with protein targets and its bioisosteric relationship to the naturally occurring indole nucleus.
This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for oncology.
Discovery and Historical Context
While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in the scientific literature, its history is intrinsically linked to the broader development of indazole-based pharmaceuticals. The indazole scaffold itself was first described by Emil Fischer in the late 19th century. However, its prominence in medicinal chemistry surged in the late 20th and early 21st centuries with the advent of targeted therapies, particularly in oncology.
The development of kinase inhibitors, such as Axitinib and Pazopanib, which feature the indazole core, highlighted the therapeutic potential of this heterocycle.[1] This spurred significant research into the synthesis of variously substituted indazole derivatives to explore structure-activity relationships (SAR). The introduction of a halogen, such as iodine, at the 5-position of the indazole ring provides a crucial point for further chemical modification, typically through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl groups, which are often essential for achieving high potency and selectivity for a specific protein kinase target.
The synthesis of this compound and its precursors, therefore, became a critical step in the synthetic routes toward novel kinase inhibitors and other potential drug candidates. Its emergence is a direct result of the growing appreciation for the indazole scaffold in modern drug design.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1077-97-0 |
| Molecular Formula | C₈H₅IN₂O₂ |
| Molecular Weight | 288.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-iodo-indole. The first step involves the nitrosation of the indole to form the corresponding indazole-3-carboxaldehyde, followed by oxidation to the carboxylic acid.
Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
Materials:
-
5-iodo-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium nitrite (8.0 equivalents) in deionized water and DMF at 0°C, slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents). Keep the resulting mixture under an argon atmosphere for 10 minutes.
-
Prepare a solution of 5-iodo-indole (1.0 equivalent) in DMF.
-
Add the 5-iodo-indole solution to the reaction mixture at 0°C over a period of 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for 8 hours.
-
Extract the reaction mixture with ethyl acetate (3 times).
-
Wash the combined organic layers with water (3 times) and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Iodo-1H-indazole-3-carboxaldehyde.
Characterization Data for 5-Iodo-1H-indazole-3-carboxaldehyde:
-
Appearance: Yellowish solid
-
Melting Point: 260 °C
-
¹H NMR (300 MHz, DMSO-d₆) δ: 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H).
-
¹³C NMR (75 MHz, DMSO-d₆) δ: 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6.
-
HRMS (ESI): m/z calculated for C₈H₄IN₂O [M-H]⁻ 270.9368, found 270.9370.[1]
Step 2: Oxidation of 5-Iodo-1H-indazole-3-carboxaldehyde to this compound
This is a standard Pinnick oxidation protocol for the conversion of an aldehyde to a carboxylic acid.
Materials:
-
5-Iodo-1H-indazole-3-carboxaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl, 1 N)
Procedure:
-
Dissolve 5-Iodo-1H-indazole-3-carboxaldehyde (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equivalents) and 2-methyl-2-butene (5.0 equivalents) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 equivalents) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors for the treatment of cancer.[1] The carboxylic acid functional group allows for the formation of amide bonds, which are common in drug molecules, while the iodo group serves as a handle for introducing molecular diversity through cross-coupling reactions.
Kinase Inhibitors
The indazole scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms of the indazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for this class of drugs. The 3-position of the indazole is often substituted with a group that extends into the active site, while the 5-position can be modified to interact with the solvent-exposed region or to fine-tune the physicochemical properties of the molecule.
While not a direct precursor, the synthesis of the multi-targeted tyrosine kinase inhibitor Axitinib, used for the treatment of renal cell carcinoma, utilizes a structurally related 3-iodo-1H-indazole derivative, highlighting the importance of this class of intermediates.
Other Potential Applications
The broader class of indazole-3-carboxamides has been investigated for other therapeutic targets. For example, derivatives have been synthesized and evaluated as inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy, and as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. The availability of this compound allows for the synthesis of novel analogs for screening against these and other important biological targets.
Visualizations
Synthetic Workflow
References
Structural Characterization of 5-Iodo-1H-indazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 5-Iodo-1H-indazole-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from closely related analogs and established spectroscopic principles to provide a robust predictive framework for its structural attributes. All quantitative data presented herein should be considered predictive and is intended to guide experimental analysis.
Physicochemical Properties
Basic physicochemical properties of this compound have been reported by various chemical suppliers.
| Property | Value |
| CAS Number | 1077-97-0 |
| Molecular Formula | C₈H₅IN₂O₂ |
| Molecular Weight | 288.04 g/mol |
| Appearance | Brown powder |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | 0-8°C |
Molecular Structure
The molecular structure of this compound consists of an indazole core, substituted with an iodine atom at the 5-position and a carboxylic acid group at the 3-position.
Caption: Molecular structure of this compound.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar compounds, such as 5-Iodo-1H-indazole-3-carboxaldehyde, and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ~14.1 | Broad Singlet | N-H |
| ~13.5 | Broad Singlet | COOH |
| ~8.5 | Singlet | H-4 |
| ~7.8 | Doublet | H-6 |
| ~7.6 | Doublet | H-7 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (Carboxylic Acid) |
| ~142 | C-7a |
| ~140 | C-3 |
| ~135 | C-6 |
| ~129 | C-4 |
| ~122 | C-3a |
| ~113 | C-7 |
| ~88 | C-5 |
Infrared (IR) Spectroscopy
The expected IR absorption bands for the functional groups present in this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid) |
| ~3200 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (from carboxylic acid) |
| 1620 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic and indazole rings) |
| ~1300 | Medium | C-O stretch and O-H bend |
| Below 850 | Medium to Strong | C-H out-of-plane bending and C-I stretch |
Mass Spectrometry (MS)
The predicted fragmentation pattern for this compound under electron ionization (EI) is outlined below.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion |
| 288 | [M]⁺ (Molecular ion) |
| 271 | [M - OH]⁺ |
| 243 | [M - COOH]⁺ |
| 116 | [Indazole moiety]⁺ (loss of I and COOH) |
Experimental Protocols
The following sections detail generalized experimental methodologies for the structural characterization of a small molecule such as this compound.
General Workflow for Structural Characterization
Caption: General experimental workflow for small molecule structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include 16-32 scans and a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to thousands of scans may be necessary with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract the contribution of atmospheric CO₂ and water. Typically, 16 to 32 scans are co-added to improve data quality.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with the ionization technique, such as methanol or acetonitrile.
-
Data Acquisition: For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used. The analysis is typically performed in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition of the molecule. The fragmentation pattern, if observed, can provide additional structural information.
Single Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of sufficient quality for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles. This technique provides the definitive three-dimensional structure of the molecule in the solid state. To date, no public crystal structure of this compound has been found.
Commercial Suppliers and Technical Guide for 5-Iodo-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds, particularly in the development of kinase inhibitors for oncology. The presence of an iodine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its application in the development of therapeutics targeting key signaling pathways.
Commercial Availability
A number of chemical suppliers offer this compound (CAS No. 1077-97-0). The purity and available quantities vary among suppliers, and it is recommended to request a certificate of analysis for lot-specific data. Below is a summary of commercial sources.
| Supplier | Purity | Available Quantities | Price (USD) |
| Chem-Impex | ≥ 95% (HPLC) | 250 mg, 1 g, 5 g, 25 g | $86.23 (250mg), $168.05 (1g), $480.92 (5g) |
| Santa Cruz Biotechnology | >95% | Inquire | Inquire |
| CymitQuimica | 95% | 100 mg, 250 mg, 1 g | €112.00 (100mg), €182.00 (250mg), €261.00 (1g) |
| Alfa Chemistry | 97% | 100mg, 250mg, 500mg, 1g, 5g, 25g | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 1077-97-0 |
| Molecular Formula | C₈H₅IN₂O₂ |
| Molecular Weight | 288.04 g/mol |
| Appearance | Brown powder |
| Storage Conditions | Store at 0-8°C |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the direct iodination of the 1H-indazole-3-carboxylic acid precursor. The following is a generalized protocol based on similar iodination reactions of indazole scaffolds.
Materials:
-
1H-indazole-3-carboxylic acid
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Saturated sodium sulfite solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water and stir until a clear solution is obtained.
-
In a separate flask, prepare a solution of iodine (1.2 equivalents) in methanol.
-
Slowly add the iodine solution to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite until the brown color of the excess iodine disappears.
-
Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Amide Coupling using this compound
This compound is a key intermediate for synthesizing various carboxamide derivatives. The following is a general procedure for the amide coupling reaction.[1]
Materials:
-
This compound
-
Substituted amine (1 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole-3-carboxamide derivative.
Role in Drug Discovery and Relevant Signaling Pathways
This compound serves as a pivotal intermediate in the synthesis of potent kinase inhibitors for cancer therapy. The indazole scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of 1H-indazole-3-carboxamide have shown significant inhibitory activity against several kinases, including p21-activated kinase 1 (PAK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
p21-activated kinase 1 (PAK1) Signaling Pathway
PAK1 is a key downstream effector of the Rho family of small GTPases, Rac1 and Cdc42. It plays a crucial role in regulating cell motility, cytoskeletal dynamics, cell survival, and proliferation. Aberrant activation of PAK1 is implicated in the progression and metastasis of various cancers.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[2][3] Its activation is crucial for the proliferation, migration, and survival of endothelial cells, processes that are essential for tumor angiogenesis.[3]
Conclusion
This compound is a readily available and highly valuable building block for the synthesis of novel kinase inhibitors. Its strategic importance lies in its ability to be readily functionalized to explore the chemical space around the indazole scaffold, a proven pharmacophore for targeting a range of protein kinases implicated in cancer. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide are intended to facilitate the research and development of new and effective cancer therapeutics.
References
Stability and Storage of 5-Iodo-1H-indazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document combines information from safety data sheets, general chemical stability principles for related indazole derivatives, and established regulatory guidelines for stability testing.
Core Stability and Storage Data
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available supplier data.
| Parameter | Recommendation | Source |
| Storage Temperature | Store in a cool, dark place. One supplier specifically recommends 0-8°C. | [1] |
| Container | Keep container tightly closed. | [1] |
| Atmosphere | Store in a dry environment. | [2] |
| Light Exposure | Avoid exposure to light. | [1] |
| Incompatible Materials | Store away from strong oxidizing agents. | [1] |
General Stability Profile
This compound is generally considered stable when stored under the recommended conditions.[1] However, as with many complex organic molecules, it can be susceptible to degradation under stress conditions such as high temperature, humidity, extreme pH, and exposure to light. The indazole ring and the carboxylic acid functional group are potential sites for chemical reactions that could lead to degradation.
While specific degradation pathways for this molecule are not well-documented in the literature, potential degradation mechanisms for indazole derivatives could include decarboxylation, oxidation, and hydrolysis under certain conditions.
Experimental Protocols for Stability Assessment
For researchers needing to perform detailed stability studies, such as for regulatory submissions or to establish a re-test date, a forced degradation study is recommended. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[3][4][5]
Forced Degradation Studies
The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.
3.1.1. General Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water). Use this stock solution for the following stress conditions.
3.1.2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 1N sodium hydroxide, and dilute to the initial concentration with the solvent.
-
Analyze the samples using a suitable analytical method (e.g., HPLC).
3.1.3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 1N hydrochloric acid, and dilute to the initial concentration.
-
Analyze the samples.
3.1.4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.
-
Store the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample, dilute to the initial concentration, and analyze.
3.1.5. Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Expose the sample for a defined period (e.g., 1, 2, 5, 10 days).
-
At each time point, dissolve a portion of the solid in the analytical solvent to the target concentration and analyze.
3.1.6. Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated. The method must be able to separate the parent compound from all significant degradation products and from any excipients if in a formulated product.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to the stability assessment of this compound.
Caption: Logical relationship for maintaining the stability of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 5-Iodo-1H-indazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Iodo-1H-indazole-3-carboxamide derivatives. This class of compounds holds significant promise in drug discovery, with the indazole-3-carboxamide scaffold being a key pharmacophore for targeting various enzymes and ion channels implicated in cancer and inflammatory diseases. The introduction of an iodine atom at the 5-position of the indazole ring offers a valuable handle for further structural modifications and may influence the biological activity and pharmacokinetic properties of these derivatives.
This document outlines a robust synthetic pathway to access these compounds and details experimental protocols for evaluating their inhibitory activity against three key drug targets: p21-activated kinase 1 (PAK1), poly(ADP-ribose) polymerase-1 (PARP-1), and Calcium Release-Activated Calcium (CRAC) channels.
Synthetic Strategy
The synthesis of 5-Iodo-1H-indazole-3-carboxamide derivatives can be achieved through a multi-step process commencing with the readily available 5-iodo-indole. The overall synthetic workflow is depicted below.
Application Notes and Protocols for Suzuki Coupling of 5-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-iodo-1H-indazole-3-carboxylic acid with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of indazole derivatives, which are prominent scaffolds in numerous biologically active compounds.[1][2] The ability to readily introduce a variety of substituents at the C-5 position of the indazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Overview
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][4] In the context of this compound, this reaction enables the synthesis of 5-aryl-1H-indazole-3-carboxylic acids, which are valuable precursors for the development of therapeutic agents, including kinase inhibitors.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[1]
Data Presentation: Reaction Parameters for Suzuki Coupling of Halo-Indazoles
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions on analogous halo-indazole scaffolds. These examples can serve as a guide for optimizing the reaction with this compound.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | 2-Pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Not Specified | 75 | [5] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Not Specified (GC/HPLC) | [6] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various boronic acids | Pd(dppf)Cl₂·DCM (0.05 eq.) | K₂CO₃ (3 eq.) | 1,4-Dioxane/H₂O (6/2 mL) | Not Specified | Not Specified | 71.8 (for one example) | [3] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High Yield | [8] |
| 3-Iodo-1H-indazole | Arylboronic acid | Pd catalyst (2-5) | Base (2-3 eq.) | Dioxane/H₂O (4:1) | 80-120 | Not Specified | Not Specified | [1] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2 eq.) | Acetonitrile/H₂O (4:1) | 120 (Microwave) | 0.67 | Not Specified | [9] |
| 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | Not Specified | Not Specified (Phase-transfer) | Not Specified | Not Specified | Modest to Good | [10] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene, acetonitrile/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazole-3-carboxylic acid.
-
Characterization: Characterize the purified product using analytical techniques such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Iodo-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its unique bicyclic aromatic system provides a versatile template for designing potent and selective inhibitors of various kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] 5-Iodo-1H-indazole-3-carboxylic acid is a key starting material and intermediate in the synthesis of a wide array of these inhibitors.[3] The iodine atom at the 5-position and the carboxylic acid at the 3-position offer orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways.
Key Synthetic Transformations
The primary synthetic strategies for elaborating the this compound core involve two main transformations:
-
Amide Coupling: The carboxylic acid at the C-3 position is readily converted to an amide. This is a crucial step for introducing a diverse range of substituents that can interact with the kinase active site and enhance binding affinity and selectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom at the C-5 position is an excellent handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl groups, which can occupy hydrophobic pockets in the kinase domain.
Featured Kinase Inhibitor Classes and Targets
Derivatives of this compound have been successfully employed to synthesize inhibitors for several important kinase targets, including:
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication.[4][5] Overexpression of PLK4 is linked to tumorigenesis, making it an attractive target for cancer therapy.[5]
-
p21-activated Kinase 1 (PAK1): A serine/threonine kinase that acts as a downstream effector of Rho GTPases and is implicated in cell motility, proliferation, and survival.[6][7] Its aberrant activation is associated with tumor progression.[8]
-
c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, activated by stress stimuli and involved in apoptosis, inflammation, and neurodegenerative diseases.[3][9]
-
Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, regulating cell survival, growth, and metabolism.[1][10]
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from indazole scaffolds, highlighting the potency achieved through synthetic modifications.
Table 1: PLK4 Inhibitory Activity of Indazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| C05 | PLK4 | < 0.1 | MCF-7 | 0.979 | [4] |
| K17 | PLK4 | 0.3 | - | - | [11] |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [11] |
| Axitinib | PLK4 | 6.5 | - | - | [11] |
| CFI-400945 | PLK4 | 2.8 | - | - | [11] |
Table 2: PAK1 Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 30l | PAK1 | 9.8 | [8] |
Table 3: JNK Inhibitory Activity of Indazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Selectivity over p38 | Reference |
| SR-3737 | JNK3 | 12 | 0.25-fold | [6] |
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Coupling of this compound
This protocol describes a standard procedure for the formation of an amide bond at the C-3 position using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to make an approximately 0.1 M solution and stir until the acid is fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Iodo-1H-indazole Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a 5-iodo-indazole derivative with a boronic acid.
Materials:
-
5-Iodo-1H-indazole-3-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or other suitable palladium catalyst
-
K₂CO₃ or other suitable base
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 5-iodo-1H-indazole-3-carboxamide derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add a solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: JNK Signaling Pathway.
Caption: PAK1 Signaling Pathway.
Caption: Akt Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. PAK1 | Cancer Genetics Web [cancerindex.org]
- 8. researchgate.net [researchgate.net]
- 9. paulogentil.com [paulogentil.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 5-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazole-3-carboxylic acid is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring an indazole core, a carboxylic acid group, and an iodine atom, allows for diverse functionalization, making it a key intermediate in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] The N-alkylation of the indazole ring is a critical step in the synthesis of many biologically active compounds. However, this reaction often presents a challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of a mixture of regioisomers.[2][3] Achieving high regioselectivity is crucial for efficient synthesis and to avoid complex purification steps.[3]
These application notes provide detailed protocols for the selective N-alkylation of this compound, focusing on conditions that favor the formation of the N1-alkylated product, which is often the desired isomer in drug discovery programs.[4] The methodologies are based on established procedures for similar indazole derivatives and are designed to be robust and scalable.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is influenced by several factors:
-
Base and Solvent System: The choice of base and solvent is paramount in controlling the N1/N2 ratio. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favor N1-alkylation.[2][3][4][5] This preference is often attributed to the formation of a chelated intermediate where the cation (e.g., Na+) coordinates with the N2 nitrogen and the oxygen of the C3-carboxylate group, sterically hindering attack at the N2 position.[3][6] In contrast, conditions like potassium carbonate (K2CO3) in DMF can lead to mixtures of N1 and N2 isomers.[3]
-
Nature of the Electrophile: The type of alkylating agent used can also influence the regioselectivity.[3] Primary alkyl halides and tosylates are commonly employed.[2][5]
-
Steric and Electronic Effects: Substituents on the indazole ring can impact the N1/N2 ratio through steric hindrance and by modifying the electronic properties of the nitrogen atoms.[2][5]
Experimental Protocols
The following protocols describe methods for the N1-selective alkylation of this compound.
Protocol 1: N1-Alkylation using Sodium Hydride in DMF
This protocol is adapted from a highly selective method developed for indazole-3-carboxylic acid and is expected to provide excellent N1 selectivity for the 5-iodo analogue.[4]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide, 1.3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) to a round-bottom flask containing anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.0 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.3 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 3-21 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N1-Alkylation using Sodium Hydride in THF
This method is a well-established procedure for achieving high N1-selectivity in the alkylation of indazoles with electron-withdrawing groups at the C3 position.[2][5]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[3]
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[3]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[3]
Data Presentation
The following tables summarize the expected outcomes based on literature data for analogous compounds. The specific yields for this compound may vary.
Table 1: N1-Alkylation of Indazole-3-carboxylic Acid Derivatives
| Starting Material | Base (equiv.) | Solvent | Alkylating Agent (equiv.) | Temp. | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| Indazole-3-carboxylic acid | NaH (3.0) | DMF | 1-bromopentane (1.3) | rt | 3 | >99:1 | Full Conv. | [4] |
| Halogenated indazole-3-carboxylic acid | NaH (3.0) | DMF | 1-bromobutane (1.3) | rt | 21 | High N1 | 76-91 | [4] |
| Methyl 1H-indazole-3-carboxylate | NaH (1.2) | THF | Alkyl bromide (1.1) | rt | 16-24 | High N1 | - | [3] |
Table 2: Influence of Solvent on N1-Selectivity for Indazole-3-carboxylic acid
| Base (equiv.) | Solvent | N1:N2 Ratio | Reference |
| NaH (3.0) | DMF | >99:1 | [4] |
| NaH (3.0) | DMSO | 96:4 | [4] |
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for N-alkylation.
Caption: Experimental workflow for N-alkylation.
Applications in Drug Development
N-alkylated indazole-3-carboxylic acid derivatives are important pharmacophores found in a variety of therapeutic agents.[2] For instance, they are key intermediates in the synthesis of synthetic cannabinoids.[4] The ability to selectively synthesize the N1-alkylated isomer is crucial for controlling the pharmacological profile and for regulatory purposes. Furthermore, the indazole scaffold is present in numerous anti-cancer drugs, and N-alkylation can be a key step in modulating the activity and properties of these compounds.[7][8] The methods described herein provide a reliable foundation for the synthesis of libraries of N1-alkylated this compound derivatives for screening in drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 5-Iodo-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of bioactive molecules, including kinase inhibitors and other therapeutic agents. The esterification of this acid is a fundamental transformation, enabling further functionalization and modulation of its physicochemical properties. These ester derivatives are valuable intermediates in drug discovery and development. This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound via three common methods: Fischer-Speier esterification, thionyl chloride-mediated esterification, and Steglich esterification using DCC and DMAP.
Chemical Structures
Caption: General reaction scheme for the esterification of this compound.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the synthesis of methyl and ethyl 5-iodo-1H-indazole-3-carboxylate using different esterification methods. The data is based on protocols for structurally related compounds, including 5-nitro-1H-indazole-3-carboxylic acid, and serves as a guideline for optimization.
| Ester Product | Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl 5-iodo-1H-indazole-3-carboxylate | Fischer-Speier | CH₃OH, conc. H₂SO₄ | Methanol | Reflux (65) | 6 | ~64 |
| SOCl₂/MeOH | SOCl₂, CH₃OH | Methanol | 0 to RT | 2-4 | >85 (expected) | |
| Steglich | DCC, DMAP, CH₃OH | Dichloromethane | 0 to RT | 3-5 | >90 (expected) | |
| Ethyl 5-iodo-1H-indazole-3-carboxylate | Fischer-Speier | CH₃CH₂OH, conc. H₂SO₄ | Ethanol | Reflux (78) | 6-8 | ~60-70 |
| SOCl₂/EtOH | SOCl₂, CH₃CH₂OH | Ethanol | 0 to RT | 2-4 | >85 (expected) | |
| Steglich | DCC, DMAP, CH₃CH₂OH | Dichloromethane | 0 to RT | 3-5 | >90 (expected) |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol is adapted from the esterification of 5-nitro-1H-indazole-3-carboxylic acid.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol or ethanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux (65°C for methanol, 78°C for ethanol) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Carefully pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure ester.
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Thionyl Chloride-Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Methanol or Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (optional, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool to 0°C.
-
Slowly add anhydrous methanol or ethanol (2.0-3.0 eq) to the solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or recrystallization.
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
Protocol 3: Steglich Esterification using DCC and DMAP
This method is particularly mild and suitable for substrates that are sensitive to acidic or harsh conditions.
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol or Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), methanol or ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (15 mL per gram of acid) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash successively with 0.5 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Caption: Workflow for Steglich Esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride and concentrated sulfuric acid are highly corrosive and toxic. Handle with extreme care.
-
DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The esterification of this compound can be successfully achieved through various standard methods. The choice of method will depend on the scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired purity of the final product. For simple, large-scale syntheses, Fischer esterification is a cost-effective option. For higher yields and milder conditions, the thionyl chloride or Steglich esterification methods are recommended. The provided protocols offer a solid foundation for the synthesis of these important pharmaceutical intermediates.
Application Notes and Protocols for the Purity Assessment of 5-Iodo-1H-indazole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Iodo-1H-indazole-3-carboxylic acid is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.[1] Its purity is paramount to ensure the reliability of research data and the quality of downstream products. These application notes provide detailed protocols for a multi-faceted analytical approach to accurately determine the purity of this compound, employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC with UV detection is a primary method for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is proposed, leveraging a C18 column to separate the analyte from potential impurities based on hydrophobicity.[2]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 4-6 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Potential Impurities | |
| 1H-indazole-3-carboxylic acid | Shorter retention time (more polar) |
| Positional Isomers | Similar retention times, may require method optimization for baseline separation |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing a powerful tool for confirming the molecular weight of this compound and identifying potential impurities.[3]
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Procedure:
-
LC Conditions: Utilize the same mobile phase and a similar gradient as the HPLC method, but at a lower flow rate suitable for the MS interface (e.g., 0.3 mL/min).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Data Presentation: LC-MS
| Analyte | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| This compound | 288.96 | 286.94 |
| 1H-indazole-3-carboxylic acid | 163.05 | 161.03 |
Note: The presence of iodine gives a characteristic isotopic pattern that can be observed in the mass spectrum.[4]
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and for identifying structurally related impurities.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Data Presentation: Predicted NMR Data (in DMSO-d₆)
¹H NMR:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (indazole) | ~13.5 | br s |
| COOH | ~13.0 | br s |
| H-4 | ~8.2 | d |
| H-6 | ~7.6 | dd |
| H-7 | ~7.4 | d |
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-3 | ~142 |
| C-3a | ~140 |
| C-7a | ~128 |
| C-6 | ~127 |
| C-4 | ~125 |
| C-7 | ~113 |
| C-5 | ~88 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared against the theoretical values to assess purity.
Experimental Protocol: Elemental Analysis
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh a small amount of the dried sample (1-3 mg).
-
Analyze using a CHN elemental analyzer according to the instrument's standard operating procedure.
Data Presentation: Elemental Composition
| Element | Theoretical (%) | Observed (%) |
| Carbon | 33.36 | |
| Hydrogen | 1.75 | |
| Nitrogen | 9.73 |
Note: The analysis for iodine would require a specific method for halogen determination.
Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Conclusion
The combination of these orthogonal analytical methods provides a robust and comprehensive assessment of the purity of this compound. HPLC serves as the primary tool for quantitative purity determination, while LC-MS and NMR provide essential confirmation of identity and structural integrity. Elemental analysis offers a final, complementary measure of compositional purity. Adherence to these protocols will ensure a high degree of confidence in the quality of this important chemical intermediate for research and development activities.
References
Application Note: HPLC Analysis of 5-Iodo-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Iodo-1H-indazole-3-carboxylic acid is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Its indazole core is a recognized pharmacophore, and the iodine substituent provides a site for further chemical modification.[1] Accurate and reliable quantification of this compound is critical for monitoring reaction progress, assessing purity, and for quality control in drug development processes.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for purity determination and quantitative analysis.
Physicochemical Properties
A summary of the key properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅IN₂O₂ | [1][2] |
| Molecular Weight | 288.04 g/mol | [1][2] |
| Appearance | Brown powder | [1] |
| Purity (Typical) | ≥95% (by HPLC) | [1][2] |
| CAS Number | 1077-97-0 | [1][2] |
Experimental Protocols
3.1. Recommended HPLC Instrumentation and Conditions
The method described is based on reverse-phase chromatography, which is well-suited for separating moderately polar aromatic compounds like indazole derivatives. A standard C18 column is used with a mobile phase consisting of acidified water and acetonitrile. The acid in the mobile phase is crucial for ensuring good peak shape by suppressing the ionization of the carboxylic acid group.
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis or DAD |
| Wavelength | 260 nm (Note: A UV scan is recommended to confirm the absorbance maximum, λmax)[3][4] |
3.2. Standard and Sample Preparation
3.2.1. Diluent Selection and Solubility Testing Protocol Since specific solubility data is not readily available, a preliminary test is required to select an appropriate diluent that is compatible with the mobile phase. Methanol or a mixture of acetonitrile and water are recommended starting points.
-
Weigh approximately 1 mg of this compound into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the chosen solvent (e.g., Methanol).
-
Vortex the tube for 30 seconds. If the solid does not dissolve, sonicate for 5 minutes.
-
If the solid remains undissolved, add another 100 µL of the solvent and repeat step 3.
-
Continue adding solvent in 100 µL increments until the compound is fully dissolved. The final concentration should be suitable for creating the stock solution.
-
The selected diluent should be used for all subsequent dilutions of standards and samples.
3.2.2. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the selected diluent and sonicate until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add diluent to the 10 mL mark and mix thoroughly. This solution should be stored under refrigeration (2-8°C) and protected from light.
3.2.3. Working Standard Solutions Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range might be 1 µg/mL to 100 µg/mL.
3.2.4. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain 10 mg of this compound into a 10 mL volumetric flask.
-
Prepare the sample solution following the same procedure as the standard stock solution (Section 3.2.2).
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.
Data Presentation and Analysis
4.1. System Suitability Before sample analysis, the chromatographic system should be evaluated to ensure it is performing correctly. A series of replicate injections (n=5) of a working standard solution should be made. The results should meet the criteria outlined in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4.2. Representative Quantitative Data The following tables present illustrative data that can be expected from this method. This data is for demonstration purposes and should be generated by the user for their specific instrumentation and standards.
Table 3: Representative Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
|---|
| this compound | ~ 7.5 | 1.2 | > 5000 |
Table 4: Representative Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 1.0 | 15,200 |
| 5.0 | 76,500 |
| 10.0 | 151,000 |
| 25.0 | 378,000 |
| 50.0 | 755,000 |
| 100.0 | 1,512,000 |
| Linearity (R²) | ≥ 0.999 |
| LOD (µg/mL) | ~ 0.2 |
| LOQ (µg/mL) | ~ 0.7 |
Visualizations
5.1. Experimental Workflow The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data analysis.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for the Derivatization of 5-Iodo-1H-indazole-3-carboxylic Acid in SAR Studies
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] Specifically, 5-Iodo-1H-indazole-3-carboxylic acid is a versatile building block for the synthesis of novel therapeutic agents.[3] Its unique structure, featuring a reactive carboxylic acid at the 3-position and an iodine atom at the 5-position, allows for diverse functionalization. This dual reactivity is crucial for generating compound libraries for Structure-Activity Relationship (SAR) studies, which systematically explore how structural modifications to a molecule affect its biological activity.[4]
This document provides detailed protocols for the derivatization of this compound via two primary methods: amide coupling at the 3-position and Suzuki coupling at the 5-position. These derivatizations are fundamental in the exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Strategic Derivatization for SAR Studies
The strategic derivatization of this compound allows for the systematic evaluation of how different functionalities at the 3- and 5-positions influence biological activity.
-
C-3 Position (Carboxylic Acid): The carboxylic acid group is readily converted into amides or esters. Amide coupling with a diverse range of amines introduces various substituents that can probe interactions with specific pockets of a biological target.[5] The regiochemistry of the amide linker at this position has been shown to be critical for activity in certain targets, such as Calcium-Release Activated Calcium (CRAC) channel blockers.[6][7]
-
C-5 Position (Iodine): The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][8] This reaction enables the introduction of a wide variety of aryl and heteroaryl groups, which can significantly impact the compound's interaction with target proteins and its overall pharmacological profile.[1]
The following diagram illustrates the general workflow for an SAR study, starting from a lead compound and iteratively synthesizing and testing new derivatives to establish a relationship between chemical structure and biological activity.
Caption: A schematic workflow for a typical Structure-Activity Relationship (SAR) study.
Quantitative Data from SAR Studies of Indazole-3-Carboxamides
The following tables summarize representative data from SAR studies on indazole-3-carboxamide derivatives, highlighting the impact of substitutions on their biological activity.
Table 1: SAR of Indazole-3-Carboxamides as CRAC Channel Blockers
| Compound ID | R1 (at N1) | R2 (Amide Substituent) | IC50 (µM) for Calcium Influx Inhibition | Reference |
| 12a | 2,4-dichlorobenzyl | Phenyl | 1.51 | [6] |
| 12d | 2,4-dichlorobenzyl | 4-Chlorophenyl | 0.67 | [6] |
| 9b | 2,4-dichlorobenzyl | N-phenylacetamide (reverse amide) | 29 | [6] |
| 9c | 2,4-dichlorobenzyl | N-(4-chlorophenyl)acetamide (reverse amide) | >100 (inactive) | [6][7] |
Data extracted from studies on 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides. The results underscore the critical importance of the amide linker's orientation for potent CRAC channel inhibition.[6][7]
Table 2: SAR of Indazole Derivatives as PARP-1 Inhibitors
| Compound ID | R1 (at N1) | R2 (Amide Substituent) | IC50 (µM) for PARP-1 Inhibition | Reference |
| 2 | H | -NH2 | Weakly active | [9] |
| 4 | 3-(piperidine-1-yl)propyl | -NH2 | 36 | [9] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | -NH2 | 6.8 | [9] |
This data demonstrates that introducing specific heterocyclic moieties via a propyl linker at the N1 position significantly enhances PARP-1 inhibitory activity.[9]
Experimental Protocols
The following are detailed protocols for the derivatization of this compound.
Protocol 1: Amide Coupling at the C-3 Position via HATU
This protocol is highly efficient for coupling this compound with a variety of primary and secondary amines, including those that are less reactive.[10][11]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0-1.1 eq)[10]
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)[10]
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[10]
-
Add HATU (1.0-1.1 eq) to the reaction mixture in one portion.[10]
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: a. If the product precipitates from the reaction mixture, it can be collected by filtration, washed with water, and then a non-polar solvent like diethyl ether to remove organic impurities.[10] b. If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-5 Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound (or its derivatives) with various aryl or heteroaryl boronic acids.[1]
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block/mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).[1]
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[1]
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.[1][12]
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: a. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazole-3-carboxylic acid derivative.[1]
The following diagram illustrates the key derivatization reactions described.
Caption: Key derivatization pathways for this compound.
Relevant Signaling Pathways
Derivatives of this compound have been shown to modulate key signaling pathways implicated in diseases like cancer and inflammatory disorders.
CRAC Channel Signaling
The Calcium-Release Activated Calcium (CRAC) channel is a key mediator of calcium entry into cells, particularly immune cells like mast cells.[7] Its activation triggers downstream signaling cascades that lead to the release of inflammatory mediators.[6]
Caption: Simplified CRAC channel signaling pathway and point of inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Its dysregulation is a common feature in many cancers, making it a prime target for drug development.[13][14]
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Figure 9.1, [Diagram illustrating CRAC channel-mediated Ca2+...]. - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Iodo-1H-indazole-3-carboxylic acid in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block crucial in the synthesis of novel anti-cancer agents.[1] Its indazole core is a privileged scaffold in medicinal chemistry, found in several FDA-approved kinase inhibitors. The iodine atom at the 5-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse libraries of compounds for anti-cancer drug discovery. This document outlines the application of this compound in developing potent anti-cancer compounds, focusing on their mechanisms of action, and provides detailed protocols for their biological evaluation.
Application in the Synthesis of Anti-Cancer Agents
This compound serves as a key starting material for the synthesis of various classes of anti-cancer compounds, including, but not limited to, kinase inhibitors and apoptosis inducers. The general synthetic strategy involves the modification of the carboxylic acid group, often to a carboxamide, and the substitution of the iodine atom to introduce different functionalities.
Synthesis of Indazole-3-carboxamide Derivatives
A common synthetic route involves the amidation of the carboxylic acid group of this compound with a desired amine, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction at the 5-position to introduce aryl or heteroaryl moieties. This strategy allows for the exploration of the structure-activity relationship (SAR) at both the 3- and 5-positions of the indazole ring.
Key Anti-Cancer Mechanisms of Indazole Derivatives
Derivatives of this compound have been shown to exert their anti-cancer effects through multiple mechanisms:
-
Kinase Inhibition: The indazole scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives have been developed as potent inhibitors of kinases that are crucial for cancer cell proliferation and survival, such as p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase-3 (GSK-3), and Tyrosine Threonine Kinase (TTK).[2][3]
-
Induction of Apoptosis: Many indazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[4][5]
-
Inhibition of Cancer Cell Migration and Invasion: Certain indazole derivatives have been shown to inhibit the metastatic potential of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-9.[4][5]
Data Presentation
The following tables summarize the anti-cancer activity of representative indazole derivatives. While not all are direct derivatives of this compound, they represent the classes of compounds that can be synthesized using it as a starting material.
Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [5] |
| A549 (Lung) | 1.15 | [5] | |
| MCF-7 (Breast) | 0.48 | [5] | |
| HepG2 (Liver) | 0.97 | [5] | |
| HCT116 (Colon) | 0.34 | [5] | |
| 6o | K562 (Leukemia) | 5.15 | [6] |
| A549 (Lung) | >10 | [6] | |
| PC-3 (Prostate) | >10 | [6] | |
| Hep-G2 (Liver) | >10 | [6] | |
| 1c | Colon Cancer Cell Lines | 0.041 - 1.90 | [7] |
| Melanoma Cell Lines | 0.041 - 1.90 | [7] |
Table 2: Kinase Inhibitory Activity of Indazole-3-carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 30l | PAK1 | 9.8 | |
| 50 | GSK-3β | 350 | [2] |
| 75 (CFI-401870) | TTK | < 10 | [3] |
Mandatory Visualization
Caption: Experimental Workflow for Synthesis and Evaluation of Anti-Cancer Indazole Derivatives.
Caption: Signaling Pathway for Apoptosis Induction by Indazole Derivatives.
Caption: PAK1 Signaling Pathway and its Inhibition by Indazole Derivatives.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of synthesized indazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized indazole derivatives
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of the indazole derivative in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is for quantifying apoptosis induced by indazole derivatives using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Synthesized indazole derivatives at their IC50 concentrations
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.
Materials:
-
Cancer cell lines
-
Synthesized indazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the indazole derivative for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Iodo-1H-indazole-3-carboxylic acid as a Versatile Intermediate for the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Iodo-1H-indazole-3-carboxylic acid as a key intermediate in the development of potent anti-inflammatory agents. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the iodo group at the 5-position and the carboxylic acid at the 3-position of the indazole ring offers two strategic points for chemical modification, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
The primary anti-inflammatory mechanisms of indazole derivatives involve the inhibition of key enzymes and signaling pathways implicated in the inflammatory response. These include the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By targeting these pathways, indazole-based compounds can effectively modulate the inflammatory cascade.
This document outlines detailed protocols for the synthesis of novel anti-inflammatory agents from this compound via two primary synthetic routes: amide coupling at the 3-position and Suzuki coupling at the 5-position.
Key Synthetic Strategies and Experimental Protocols
Two principal synthetic transformations of this compound are highlighted for the generation of potential anti-inflammatory agents:
-
Amide Coupling: The carboxylic acid moiety at the 3-position can be readily converted to a wide range of amides. This is a common strategy in drug discovery to introduce various substituents that can interact with the target protein and modulate the compound's physicochemical properties.
-
Suzuki Coupling: The iodine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical diversity of the synthesized compounds.
Protocol 1: Synthesis of Indazole-3-carboxamides via Amide Coupling
This protocol describes a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid. While the original study did not use the 5-iodo substituted analogue, the protocol is directly applicable.
Reaction Scheme:
Application Notes and Protocols for Amide Coupling with 5-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The formation of an amide bond by coupling this carboxylic acid with a diverse range of amines is a critical transformation in the development of new chemical entities. These application notes provide detailed protocols for two common and effective amide coupling methods: one utilizing HATU as the coupling reagent for high efficiency, and a second, cost-effective method employing EDC and HOBt.
The protocols outlined below are designed to be a comprehensive guide for researchers, offering step-by-step procedures, recommended reagents, and conditions. The accompanying data table summarizes expected yields for various amine substrates, providing a valuable resource for reaction planning and optimization.
Chemical Reaction Scheme
The general reaction for the amide coupling of this compound with a primary or secondary amine is depicted below. This reaction involves the activation of the carboxylic acid group, followed by nucleophilic attack by the amine to form the corresponding amide.
Caption: General Amide Coupling Reaction.
Experimental Protocols
Two primary protocols are presented for the amide coupling of this compound. Protocol 1, using HATU, is generally preferred for its high efficiency and applicability to a broad range of amines, including those that are less reactive. Protocol 2, employing EDC/HOBt, offers a cost-effective alternative that is well-suited for more reactive amines.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including the coupling of sterically hindered or electron-deficient amines.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (Ethyl acetate, 1M HCl, saturated NaHCO3, brine, anhydrous Na2SO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: Standard Coupling using EDC/HOBt
This protocol is a widely used and economical method suitable for a variety of amines.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
TEA (Triethylamine) or DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (10% Methanol in Chloroform, 10% NaHCO3, brine, anhydrous Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA or DIPEA (3.0 eq).[2]
-
Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[2]
-
Add the desired amine (1.0 eq) to the reaction mixture at room temperature.[2]
-
Continue stirring for 4-6 hours, monitoring the reaction by TLC.[2]
-
Once the reaction is complete, pour the mixture into ice water.[2]
-
Extract the product with a suitable organic solvent, such as 10% methanol in chloroform.[2]
-
Wash the combined organic layers with 10% aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.[2]
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[2]
Data Presentation
The following table summarizes the yields obtained for the amide coupling of 1H-indazole-3-carboxylic acid with various amines using the EDC/HOBt protocol. While this data is for the non-iodinated analog, it provides a strong indication of the expected efficiency for the corresponding reactions with this compound. The reaction conditions are as described in Protocol 2.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-1H-indazole-3-carboxamide | 85 |
| 2 | Diethylamine | N,N-diethyl-1H-indazole-3-carboxamide | 78 |
| 3 | 2-Morpholinoethan-1-amine | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | 82 |
| 4 | 4-(2-fluorophenyl)piperazin-1-amine | (4-(2-fluorophenyl)piperazin-1-yl)(1H-indazol-3-yl)methanone | 80 |
| 5 | Aniline | N-phenyl-1H-indazole-3-carboxamide | 75 |
| 6 | 4-fluoroaniline | N-(4-fluorophenyl)-1H-indazole-3-carboxamide | 72 |
| 7 | 1-(4-(trifluoromethyl)phenyl)piperazine | (1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | 79 |
| 8 | 1-(2-cyanophenyl)piperazine | 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile | 76 |
| 9 | 1-(pyridin-4-yl)piperazine | (1H-indazol-3-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone | 81 |
| 10 | 1-(pyrimidin-2-yl)piperazine | (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | 83 |
| 11 | N-(2-(pyrrolidin-1-yl)ethyl)amine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | 77 |
| 12 | 1-methylpiperazine | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone | 84 |
| 13 | 4-methylbenzo[d]thiazol-2-amine | N-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide | 70 |
| 14 | 1,3,4-thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | 68 |
Data adapted from G. Narayana Swamy et al., Der Pharma Chemica, 2012, 4(3):1311-1316 for 1H-indazole-3-carboxylic acid.[2][3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amide coupling, purification, and characterization of 5-Iodo-1H-indazole-3-carboxamides.
Caption: Experimental Workflow.
References
Application Notes and Protocols: The Role of 5-Iodo-1H-indazole-3-carboxylic Acid in the Synthesis of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[1][2] The indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3] Among the various functionalized indazoles, 5-Iodo-1H-indazole-3-carboxylic acid serves as a critical and versatile building block in the synthesis of a new generation of VEGFR-2 inhibitors. Its strategic placement of iodo and carboxylic acid functional groups allows for diverse and efficient chemical modifications, making it a valuable starting material in the development of novel anti-cancer agents.[3]
The carboxylic acid moiety at the 3-position is ideal for forming amide bonds, a common feature in many kinase inhibitors that often interact with the hinge region of the kinase domain. The iodine atom at the 5-position provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket.[3]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Application in the Synthesis of Axitinib
Axitinib, a potent and selective VEGFR inhibitor, is a prime example of a drug synthesized using an iodo-indazole scaffold. While the commercially available route may vary, laboratory-scale syntheses and process development patents often describe pathways that involve intermediates structurally related to this compound. For instance, a common precursor is 3-iodo-1H-indazole, which can be coupled with other fragments to build the Axitinib molecule. The principles of these reactions are directly applicable to syntheses starting from this compound.
Quantitative Data: Potency of Indazole-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of various indazole-based compounds against VEGFR-2. This data highlights the potential of the indazole scaffold in achieving high-potency inhibitors.
| Compound ID | Modification on Indazole Core | VEGFR-2 IC50 (nM) | Reference |
| 1 | 3-carboxamide derivative | 1.24 | [1] |
| 2 | 5-ethylsulfonyl-3-carboxamide | 23 | [4] |
| 3 | 3-carboxamide derivative | 55.4 | [5] |
| 4 | Nicotinamide-based derivative | 60.83 | [6][7] |
| 5 | Piperazinylquinoxaline derivative | 192 | [2] |
| 6 | Indolin-2-one derivative | 78 | [8] |
| Sorafenib | (Reference Compound) | 82 | [2] |
| Sunitinib | (Reference Compound) | 139 | [8] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of VEGFR-2 inhibitors using this compound as a starting material.
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond, a key step in the synthesis of many indazole-based VEGFR-2 inhibitors.
Materials:
-
This compound
-
Amine of interest (e.g., a substituted aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl (Hydrochloric acid)
-
Saturated NaHCO₃ (Sodium bicarbonate) solution
-
Brine
-
Anhydrous Na₂SO₄ (Sodium sulfate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) and stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-iodo-1H-indazole-3-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the 5-Iodo-Indazole Derivative
This protocol describes the diversification of the 5-iodo-indazole core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]
Materials:
-
5-Iodo-1H-indazole-3-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)
-
K₂CO₃ (Potassium carbonate) (2.0 equivalents)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
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In a reaction vessel, combine the 5-iodo-1H-indazole-3-carboxamide derivative (1.0 equivalent), the boronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add a 4:1 mixture of dioxane and water.
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Degas the mixture by bubbling with nitrogen or argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 5-aryl-1H-indazole-3-carboxamide VEGFR-2 inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of a VEGFR-2 inhibitor starting from this compound.
Caption: General workflow for synthesis and evaluation of VEGFR-2 inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel VEGFR-2 inhibitors. Its bifunctional nature allows for the systematic and efficient construction of complex molecules with potent anti-angiogenic properties. The provided protocols and workflow offer a foundational guide for researchers in the field of medicinal chemistry and drug discovery to explore the rich chemical space around the indazole scaffold in the quest for next-generation cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Iodo-1H-indazole-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Iodo-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent and reliable method involves a two-step synthesis. The first step is the synthesis of the precursor, 1H-indazole-3-carboxylic acid, commonly prepared from isatin. The second step is the direct iodination of the 1H-indazole-3-carboxylic acid at the 5-position.
Q2: What is a standard method for the synthesis of the precursor, 1H-indazole-3-carboxylic acid?
A2: A widely cited method is the reaction sequence starting from isatin. This involves hydrolysis of isatin, followed by diazotization, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions to yield 1H-indazole-3-carboxylic acid.[1]
Q3: Which iodinating agents are most effective for the synthesis of this compound?
A3: Molecular iodine (I₂) in the presence of a base is a common and effective iodinating agent for indazole scaffolds.[2][3] N-Iodosuccinimide (NIS) can also be used as an alternative iodinating reagent.[3]
Q4: How can I monitor the progress of the iodination reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to observe the consumption of the starting material and the formation of the product.
Q5: What are the typical yields for the synthesis of this compound?
A5: While yields can vary depending on the specific reaction conditions and scale, the synthesis of halogenated indazole carboxylic acids can be optimized to achieve good to excellent yields. For instance, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid from 1H-indazole-3-carboxylic acid has been reported with a yield of 87.5%.[4] Similar yields can be targeted for the iodo-analogue with proper optimization.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin
This protocol is adapted from established methods for the synthesis of indazole-3-carboxylic acid.[1]
Step 1: Hydrolysis of Isatin
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In a round-bottom flask, suspend isatin (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).
-
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature.
Step 2: Diazotization and Reduction
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Cool the solution from Step 1 in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
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In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the stannous chloride solution at 0-5 °C with vigorous stirring.
-
Allow the reaction to stir for an additional 1-2 hours at this temperature.
Step 3: Cyclization
-
Heat the reaction mixture to reflux for 2-4 hours.
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Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1H-indazole-3-carboxylic acid.
Protocol 2: Synthesis of this compound
This protocol is based on the general methods for the halogenation of indazoles.[2][3][4]
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.[2][4]
-
Add potassium hydroxide (KOH) (4.0 eq.) to the suspension if using DMF.[2]
-
Add molecular iodine (I₂) (2.0 eq.) portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour when using DMF, or heat to 90 °C for 16 hours if using acetic acid.[2][4]
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.[2]
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Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1H-indazole-3-carboxylic acid | Incomplete hydrolysis of isatin. | Ensure a sufficient amount of base is used and the reflux time is adequate. |
| Inefficient diazotization or reduction. | Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite and to the reducing agent. Use fresh reagents. | |
| Incomplete cyclization. | Ensure sufficient heating time and acidic conditions for the cyclization step. | |
| Low Yield of this compound | Incomplete iodination. | Increase the reaction time or temperature. Ensure the stoichiometry of iodine and base is correct. The starting material may have poor solubility; consider a different solvent or a co-solvent. |
| Decomposition of starting material or product. | If the reaction mixture darkens significantly, consider lowering the reaction temperature and monitoring the reaction more frequently. | |
| Loss of product during workup. | Ensure complete precipitation of the product by adjusting the pH carefully. Avoid excessive washing. | |
| Formation of Multiple Products (by TLC/HPLC) | Formation of di-iodinated or other regioisomers. | Use a milder iodinating agent like N-Iodosuccinimide (NIS). Control the stoichiometry of the iodinating agent carefully. |
| Presence of unreacted starting material. | Increase the reaction time or temperature. Add a slight excess of the iodinating agent. | |
| Formation of N-iodinated products. | While less common for this substrate, ensure the reaction conditions are not overly harsh. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | Attempt to precipitate the product by adding a non-polar co-solvent. If this fails, purify by column chromatography on silica gel. |
| Persistent colored impurities. | Treat the crude product with activated charcoal during recrystallization. Ensure all excess iodine is quenched during the workup. |
Data Presentation
Table 1: Stoichiometry for the Synthesis of this compound
| Reagent | Molar Equivalents |
| 1H-indazole-3-carboxylic acid | 1.0 |
| Iodine (I₂) | 2.0 |
| Potassium Hydroxide (KOH) | 4.0 |
| Solvent (DMF) | ~10 mL per 1.7 mmol of substrate |
Note: These are starting recommendations and may require optimization.
Table 2: Comparison of Halogenation Conditions for 1H-indazole-3-carboxylic acid
| Halogenation | Reagent | Solvent | Temperature | Time | Reported Yield | Reference |
| Bromination | Br₂ | Glacial Acetic Acid | 90 °C | 16 h | 87.5% | [4] |
| Iodination | I₂ / KOH | DMF | Room Temp. | 1 h | - | [2] |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
common side reactions in the synthesis of 5-iodo-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-iodo-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through two primary routes, each with its own set of potential side reactions.
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Route A: From a substituted o-toluidine. This involves the formation of the indazole ring from an appropriately substituted aniline derivative, followed by functional group manipulations. A common method is the diazotization and cyclization of an o-aminophenylacetic acid derivative.[1]
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Route B: Functionalization of the indazole core. This route starts with the pre-formed indazole ring, followed by iodination and carboxylation. For instance, one could start with 1H-indazole-3-carboxylic acid and then introduce the iodine at the 5-position, or start with 5-iodo-1H-indazole and introduce the carboxylic acid group at the 3-position.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions can be categorized based on the synthetic step:
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Formation of the Indazole Core: When synthesizing the indazole ring from o-toluidine or related precursors, side reactions can include the formation of dimers and hydrazones.[2]
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Iodination: The introduction of the iodine atom can lead to the formation of regioisomers. Depending on the reaction conditions and the existing substituents on the indazole ring, iodination might occur at positions other than the desired C-5.
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Carboxylation: The introduction of the carboxylic acid group can be challenging. Incomplete reaction is a common issue.
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Decarboxylation: The final product, this compound, or its precursor, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, such as high temperatures, leading to the formation of 5-iodo-1H-indazole as a byproduct.[2]
-
N-Alkylation/N-Acylation: If protecting groups are used on the indazole nitrogen, their removal can sometimes be incomplete or lead to side reactions. Furthermore, in subsequent reactions involving the carboxylic acid, care must be taken to avoid unintended reactions at the indazole nitrogen. The formation of N-1 and N-2 alkylated regioisomers is a significant side reaction in related syntheses.[2]
Q3: How can I distinguish between the desired product and potential regioisomers?
A3: Distinguishing between this compound and other iodinated isomers (e.g., 3-iodo, 7-iodo) can be achieved using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the aromatic protons and carbons depending on the position of the iodine atom.
-
High-Performance Liquid Chromatography (HPLC): Different regioisomers will likely have different retention times on a suitable HPLC column, allowing for their separation and quantification.
-
Mass Spectrometry (MS): While regioisomers will have the same mass, fragmentation patterns in techniques like LC-MS/MS might provide structural information to differentiate them.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Iodination | Ensure the iodinating agent (e.g., I2) and the base (e.g., KOH) are fresh and used in the correct stoichiometry. Reaction time and temperature may need optimization. Consider using a more reactive iodinating agent if necessary. |
| Incomplete Carboxylation | Verify the quality of the carboxylating agent (e.g., CO2) and the organometallic intermediate if used. Ensure anhydrous conditions if employing a Grignard or lithiation reaction. |
| Decarboxylation of Product | Avoid excessive heating during the reaction and work-up. Use milder reaction conditions if possible. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures. |
| Poor Regioselectivity in Iodination | The choice of solvent and base can influence the regioselectivity of the iodination. Experiment with different solvent systems (e.g., DMF, dioxane) and bases (e.g., KOH, K2CO3) to optimize for the desired C-5 iodination. |
| Suboptimal Reaction Conditions for Indazole Ring Formation | If synthesizing the indazole core, ensure the diazotization and cyclization steps are carried out at the optimal temperatures and pH to minimize the formation of dimers and other byproducts. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Purification |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time or temperature cautiously. For purification, consider recrystallization or column chromatography. |
| Regioisomers of Iodination | Non-selective iodination reaction. | Optimize the iodination conditions as mentioned above. Purification can be challenging but may be achieved by careful column chromatography or fractional crystallization. |
| Decarboxylated Byproduct (5-iodo-1H-indazole) | Excessive heat during reaction or work-up. | Use milder conditions. This byproduct can often be separated from the carboxylic acid product by extraction with a basic aqueous solution (the carboxylic acid will dissolve, while the decarboxylated product will remain in the organic layer). |
| Dimerization Products | Side reaction during indazole ring formation. | Optimize the concentration of the starting materials and the rate of addition of reagents during the cyclization step. These impurities are typically removed by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid from o-Aminophenylacetic Acid Derivative (A General Procedure)
This protocol is based on a general method for synthesizing 1H-indazole-3-carboxylic acid derivatives.[1]
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Diazotization: Dissolve the o-aminophenylacetic acid derivative (1 equivalent) in a suitable organic solvent. Add an acid (e.g., HCl) and cool the mixture to 0-5 °C.
-
Cyclization: Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water to the cooled mixture, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Iodination of the Indazole Ring (A General Procedure)
This protocol is based on a general method for the iodination of indazoles at the C-3 position, which may be adapted for C-5 iodination with further optimization.
-
Reaction Setup: Dissolve the indazole starting material (1 equivalent) in DMF.
-
Addition of Reagents: Add potassium hydroxide (KOH, ~2-3 equivalents) to the solution and stir. Then, add iodine (I2, ~1.5-2 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of Crude 5-Iodo-1H-indazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Iodo-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The three primary methods for purifying this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, such as 1H-indazole-3-carboxylic acid, byproducts from the iodination reaction, and residual solvents. If the synthesis involved the hydrolysis of an ester precursor, the corresponding unhydrolyzed ester might also be present as a less polar impurity.
Q3: My purified product is a brown powder. Is this normal?
A3: While the appearance of this compound is often described as a brown powder, a significant color may indicate the presence of impurities.[1] Highly pure material is typically a light-colored solid. The color can often be reduced with proper purification.
Q4: How can I assess the purity of my this compound?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity, often aiming for ≥95%.[1] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities and melting point analysis, where a sharp melting point range is indicative of high purity.
Troubleshooting Guides
Acid-Base Extraction Issues
Problem: Low recovery of the product after acid-base extraction.
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Possible Cause 1: Incomplete extraction of the carboxylate salt into the aqueous basic solution.
-
Solution: Ensure thorough mixing of the organic and aqueous layers during extraction. Increase the contact time by shaking the separatory funnel for a longer period. Perform multiple extractions with fresh aqueous base to ensure all the carboxylic acid is converted to its salt and extracted.
-
-
Possible Cause 2: Incomplete precipitation of the carboxylic acid upon acidification.
-
Solution: Ensure the aqueous layer is sufficiently acidified. Check the pH with pH paper to confirm it is acidic (pH < 4). Add the acid slowly while stirring and cool the solution in an ice bath to maximize precipitation.
-
-
Possible Cause 3: The product is partially soluble in the aqueous solution.
-
Solution: After acidification, if the product does not fully precipitate, you can extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.
-
Recrystallization Issues
Problem: The compound does not crystallize upon cooling.
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Possible Cause 1: The solution is not saturated.
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Solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
-
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution: Try adding a seed crystal to induce crystallization. If that fails, the crude material may require pre-purification by another method, such as acid-base extraction, to remove the problematic impurities.
-
-
Possible Cause 3: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
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Problem: The product "oils out" instead of forming crystals.
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
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Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is supersaturated.
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Solution: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Column Chromatography Issues
Problem: The compound streaks or tails on the TLC plate and column.
-
Possible Cause: The carboxylic acid group is interacting with the silica gel.
Problem: Poor separation of the product from impurities.
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Possible Cause: The polarity of the eluent is not optimal.
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Solution: Systematically vary the solvent ratio of your eluent system based on TLC analysis to achieve better separation. A common eluent system for similar compounds is a mixture of ethyl acetate and petroleum ether.[4] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for good separation on the column.
-
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.
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Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction.
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Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH < 4).
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Isolation: The purified this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Recrystallization
This protocol describes the purification of this compound by recrystallization.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. A good recrystallization solvent should dissolve the compound when hot but not when cold. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product should crystallize out. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography
This protocol provides a general procedure for the purification of this compound by silica gel column chromatography.
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Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A mixture of ethyl acetate and petroleum ether (or hexanes) with 0.5% acetic acid is a good starting point. Adjust the ratio to obtain an Rf value of ~0.3 for the product.
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Column Packing: Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Reagents | Notes |
| Acid-Base Extraction | Organic Solvent: Ethyl Acetate or Diethyl EtherAqueous Base: Saturated Sodium BicarbonateAcid: Hydrochloric Acid | Effective for removing neutral and basic impurities. |
| Recrystallization | Single Solvents: Ethanol, MethanolSolvent Mixtures: Ethyl Acetate/Hexanes | The optimal solvent should be determined experimentally. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Petroleum Ether + 0.5% Acetic Acid | The solvent ratio should be optimized using TLC. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. reddit.com [reddit.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with 5-Iodo-Indazole Derivatives
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-iodo-indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 5-iodo-indazole derivative is showing low to no conversion. What are the most common initial checks I should perform?
A1: When encountering a failed or low-yielding Suzuki coupling with 5-iodo-indazoles, a systematic check of the reaction parameters is crucial. The first points of investigation should be:
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Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species. If you are using a Pd(II) precatalyst, it needs to be reduced in situ. The use of pre-formed palladium precatalysts can ensure the generation of the active catalytic species.[1]
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Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation (formation of palladium black) and homocoupling of the boronic acid. Ensure the reaction vessel, solvents, and reagents are thoroughly degassed with an inert gas (Argon or Nitrogen) and the reaction is maintained under a positive pressure of this gas.
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Reagent Quality: Verify the purity and integrity of your 5-iodo-indazole, boronic acid, base, and solvent. Boronic acids can degrade upon storage, and solvents must be anhydrous and free of peroxides.
Q2: I am observing significant amounts of dehalogenation (hydrodehalogenation) of my 5-iodo-indazole. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction, particularly with electron-rich heteroaromatics. To mitigate this:
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Choice of Base: The base can be a source of hydrides leading to dehalogenation. Using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, can be beneficial.
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Solvent Selection: Avoid alcoholic solvents which can act as hydride sources. Anhydrous solvents are generally preferred.
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Ligand Choice: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can sometimes suppress dehalogenation.
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Temperature Control: Running the reaction at the lowest effective temperature can favor the desired cross-coupling over dehalogenation.
Q3: Protodeboronation of my boronic acid is a major issue in my reaction. What are the best strategies to prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid. To address this:
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Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.
-
Careful Choice of Base and Solvent: Strong bases and the presence of excess water can accelerate protodeboronation. Using milder bases like K₂CO₃ or KF and minimizing the amount of water in the reaction mixture can be effective.
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Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can prevent this side reaction.[1]
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Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that promote protodeboronation.[1]
Q4: Should I protect the N-H of my 5-iodo-indazole before performing the Suzuki coupling?
A4: The necessity of N-protection for indazoles in Suzuki couplings is position-dependent. While crucial for couplings at the C3 position to prevent side reactions and catalyst deactivation, it is often not strictly necessary for reactions at the C5 position.[2] However, N-protection can sometimes improve solubility and yields. The best results are often obtained when N-alkyl or N-Boc indazoles are employed.[2] If you are experiencing issues with an unprotected 5-iodo-indazole, such as catalyst poisoning or poor solubility, trying the reaction with an N-protected derivative (e.g., N-Boc or N-SEM) is a logical next step.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of 5-iodo-indazole derivatives.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Switch to a more active pre-catalyst (e.g., a Buchwald pre-catalyst). - Ensure thorough degassing to prevent catalyst oxidation. |
| Insufficiently Strong/Insoluble Base | - Screen different bases. Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃. - Ensure a small amount of water is present if using carbonate or phosphate bases, as it can be critical for their activity. | |
| Inappropriate Solvent | - Screen different solvents or solvent mixtures (e.g., dioxane/water, DMF, toluene/water). Poor solubility of reactants can hinder the reaction. | |
| Low Reaction Temperature | - Increase the reaction temperature, especially if using thermally stable solvents like dioxane or DMF. Microwave irradiation can also be effective. | |
| Dehalogenation of 5-Iodo-indazole | Hydride source in the reaction | - Use anhydrous solvents. - Avoid amine bases or alcoholic solvents. - Switch to a weaker inorganic base (e.g., K₂CO₃, KF). |
| Substrate Susceptibility | - N-H containing heterocycles can be more prone to dehalogenation. Consider N-protection. | |
| Protodeboronation of Boronic Acid | Unstable Boronic Acid | - Use the corresponding boronic ester (e.g., pinacol ester). - Use fresh, high-purity boronic acid. |
| Harsh Reaction Conditions | - Use a milder base (e.g., KF, K₂CO₃). - Minimize water content in the reaction. - Lower the reaction temperature and shorten the reaction time. | |
| Homocoupling of Boronic Acid | Presence of Oxygen | - Ensure thorough degassing of solvents and the reaction mixture. - Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Cross-Coupling | - Optimize the catalyst, ligand, and base to favor the cross-coupling pathway. | |
| Poor Solubility of Starting Materials | Inappropriate Solvent System | - Screen various solvents and solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water). - Increase the reaction temperature to improve solubility. |
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for Suzuki couplings of 5-halo-indazole derivatives from various literature sources. Note that direct comparison of yields may not be entirely accurate due to variations in substrates and reaction conditions across different studies.
Table 1: Suzuki Coupling of N-Substituted 5-Bromo-indazoles with Heteroaryl Boronic Acids
Catalyst: Pd(dppf)Cl₂, Base: K₂CO₃, Solvent: Dimethoxyethane (DME), Temperature: 80 °C, Time: 2h
| 5-Bromo-indazole Derivative | Boronic Acid | Yield (%) |
| N-ethyl-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 85 |
| N-benzoyl-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 70 |
| N-Boc-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 78 |
| N-ethyl-5-bromo-1H-indazole | 2-thiopheneboronic acid | 65 |
| N-benzoyl-5-bromo-1H-indazole | 2-thiopheneboronic acid | 60 |
| N-Boc-5-bromo-1H-indazole | 2-thiopheneboronic acid | 68 |
(Data compiled from a study on the synthesis of novel pyrrolyl and thiophenyl indazoles)
Table 2: Catalyst Screening for the Suzuki Coupling of N-ethyl-5-bromo-1H-indazole with N-Boc-2-pyrroleboronic acid
Base: K₂CO₃, Solvent: Dimethoxyethane (DME), Temperature: 80 °C
| Pd Catalyst | Reaction Time | Yield (%) |
| Pd(PPh₃)₄ | 4 h | 22 |
| Pd(PPh₃)₂Cl₂ | 4 h | 75 |
| Pd(PCy₃)₂ | 2 h | 45 |
| Pd(dppf)Cl₂ | 2 h | 92 |
(Data from a study on the synthesis of novel pyrrolyl and thiophenyl indazoles, highlighting the effectiveness of Pd(dppf)Cl₂)
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of N-Protected 5-Iodo-indazole
This protocol is adapted from successful couplings of similar heteroaromatic halides.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the N-protected 5-iodo-indazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-140 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Suzuki Coupling of Unprotected 5-Iodo-1H-indazole under Microwave Conditions
This protocol is based on conditions found to be effective for the vinylation of unprotected 3-iodoindazoles and can be adapted for 5-iodo-indazole.
-
Reaction Setup: In a microwave vial, combine 5-iodo-1H-indazole (1.0 equiv.), the boronic acid or boronic ester (2.0 equiv.), Na₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes).
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 5-Iodo-1H-indazole-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Iodo-1H-indazole-3-carboxamide and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Iodo-1H-indazole-3-carboxamide?
A1: A common and effective route involves a two-step process. First, the synthesis of the key intermediate, 5-Iodo-1H-indazole-3-carboxaldehyde, from 5-iodo-indole. This is typically achieved through a nitrosation reaction. The second step is the oxidation of the aldehyde to a carboxylic acid, followed by an amidation reaction to form the final carboxamide product.
Q2: I am observing a low yield during the synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde. What are the potential causes?
A2: Low yields in this step are often attributed to the formation of red-colored dimeric byproducts.[1] This side reaction occurs when the indole starting material acts as a nucleophile and attacks an intermediate of the reaction.[1] Reaction conditions, such as temperature and the rate of addition of reactants, play a crucial role in minimizing this side reaction.
Q3: How can I minimize the formation of dimeric byproducts?
A3: To reduce dimer formation, a slow addition of the indole to the nitrosating mixture at a controlled temperature (e.g., 0 °C) is recommended.[2] Rapid addition or higher temperatures can lead to the degradation of the nitrosating mixture and an increase in dimer formation.[1]
Q4: What are common side reactions during the final amidation step to form the carboxamide?
A4: A frequent side reaction when using carbodiimide coupling agents like EDC is the formation of an N-acylurea byproduct.[3] This occurs when the activated carboxylic acid rearranges before it can react with the amine. Incomplete reactions can also be an issue, especially with poorly nucleophilic amines.[3]
Q5: How can I prevent the formation of N-acylurea byproducts?
A5: The addition of a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is an effective strategy.[3] These additives react with the intermediate to form a more stable active ester that is less prone to rearrangement and more reactive towards the amine.[3]
Q6: I am having trouble with the purification of the final product. What are some common challenges?
A6: Purification can be challenging due to the presence of closely related impurities, such as the aforementioned N-acylurea byproduct or unreacted starting materials. Column chromatography on silica gel is a common method for purification.[1] The choice of eluent system is critical for achieving good separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 5-Iodo-1H-indazole-3-carboxaldehyde | Formation of dimeric byproducts. | Add the 5-iodo-indole solution slowly to the cooled (0 °C) nitrosating mixture.[2] |
| Degradation of the nitrosating agent. | Maintain a low reaction temperature during the addition of the indole. Avoid increasing the temperature above what is specified in the protocol.[1] | |
| Low yield of 5-Iodo-1H-indazole-3-carboxamide | Formation of N-acylurea byproduct. | Add HOBt or a similar auxiliary nucleophile to the reaction mixture along with the coupling agent (e.g., EDC).[3] |
| Incomplete reaction. | Ensure the carboxylic acid is fully activated before adding the ammonia source. Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.[3] | |
| Decarboxylation of the starting carboxylic acid. | Avoid harsh reaction conditions, particularly high temperatures, during the amidation step.[3] | |
| Difficulty in Purification | Co-elution of the product with impurities. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. |
| Presence of unreacted starting material. | Monitor the reaction progress closely using TLC or LC-MS to ensure completion before workup. |
Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1]
-
In a reaction vessel, prepare a nitrosating mixture by dissolving sodium nitrite (NaNO₂) in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (HCl) to the nitrosating mixture while maintaining the temperature at 0 °C.
-
In a separate flask, dissolve 5-iodo-indole in DMF.
-
Add the 5-iodo-indole solution dropwise to the cooled nitrosating mixture over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 8 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Iodo-1H-indazole-3-carboxamide
This is a general protocol for the amidation of indazole-3-carboxylic acids.
-
Dissolve 5-Iodo-1H-indazole-3-carboxylic acid in DMF.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.
-
Add triethylamine (3 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Introduce the ammonia source, such as aqueous ammonia or ammonia in dioxane.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the crude 5-Iodo-1H-indazole-3-carboxamide.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde
| Parameter | Value | Reference |
| Starting Material | 5-iodo-indole | [1] |
| Key Reagents | NaNO₂, HCl, DMF, H₂O | [1] |
| Reaction Time | 8 hours | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Purification Method | Column Chromatography | [1] |
| Reported Yield | Not specified for 5-iodo derivative, but similar compounds yield >90% | [1] |
Table 2: General Conditions for Indazole-3-carboxamide Synthesis
| Parameter | Recommended Condition | Reference |
| Coupling Agents | EDC·HCl | [3] |
| Additives | HOBt, OxymaPure® | [3] |
| Base | Triethylamine (TEA), DIPEA | [3] |
| Solvent | DMF | [4] |
| Typical Yield | >80% | [4] |
Visualizations
Caption: Synthetic pathway for 5-Iodo-1H-indazole-3-carboxamide.
Caption: Troubleshooting workflow for low yield issues.
References
preventing N-1 and N-2 regioisomer formation in indazole alkylation
Welcome to the technical support center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes for achieving high regioselectivity in indazole alkylation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles and provides strategies to achieve the desired regioselectivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting indazole. | - Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the indazole. - Poor quality of reagents: The solvent may not be anhydrous, or the alkylating agent may have degraded. - Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. - Steric hindrance: A bulky substituent on the indazole or alkylating agent may be slowing the reaction. | - Use a stronger base: Switch to a stronger base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS). - Ensure anhydrous conditions: Use freshly dried solvents and high-quality reagents. - Increase the reaction temperature: Heat the reaction mixture, for example, to 50°C.[1] - Use a less hindered alkylating agent if possible. |
| Formation of a mixture of N-1 and N-2 regioisomers. | - Inappropriate reaction conditions: The combination of base and solvent is critical for selectivity.[2][3] - Thermodynamic vs. kinetic control: The reaction conditions may not strongly favor one isomer over the other. N-1 products are often thermodynamically more stable, while N-2 products can be favored under kinetic control.[2][4] - Nature of the indazole substituent: The electronic and steric properties of substituents on the indazole ring significantly influence the N-1/N-2 ratio.[2][5] | - For N-1 selectivity: Use sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This combination is known to favor N-1 alkylation.[2][5][6] - For N-2 selectivity: Consider using acidic conditions (e.g., with TfOH) or employing a Mitsunobu reaction.[1][2] The presence of an electron-withdrawing group at the C-7 position (e.g., -NO₂, -CO₂Me) can also strongly direct alkylation to the N-2 position.[2][5][6] |
| Difficulty in separating N-1 and N-2 isomers. | - Similar physical properties: The two regioisomers often have very similar polarities, making chromatographic separation challenging. | - Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases for flash column chromatography. - Consider derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation, followed by a deprotection step. |
| Unexpected regioselectivity observed. | - Chelation control: The presence of a coordinating group on the indazole (e.g., at the C-3 position) can lead to chelation with the cation of the base, directing the alkylation.[3][7][8] - Change in reaction mechanism: Different conditions can favor different reaction pathways. For instance, solvent choice can influence whether the reaction proceeds via tight or solvent-separated ion pairs, affecting regioselectivity.[1] | - Analyze the substrate structure: Look for potential chelating groups that could interact with the base's cation. - Modify the base: Changing the cation of the base (e.g., from Na⁺ to Cs⁺) can alter chelation and thus regioselectivity.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N-1 versus N-2 regioselectivity in indazole alkylation?
A1: The regioselectivity of indazole alkylation is a result of a complex interplay between several factors:
-
Tautomerism: Indazole exists as two tautomers, the 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][4]
-
Steric Effects: Bulky substituents on the indazole ring, particularly at the C-3 and C-7 positions, can sterically hinder one of the nitrogen atoms, thereby directing the alkylating agent to the less hindered nitrogen.[2][5]
-
Electronic Effects: The electronic nature of the substituents on the indazole ring influences the nucleophilicity of the N-1 and N-2 atoms. Electron-withdrawing groups, especially at the C-7 position, can favor N-2 alkylation.[2][5][6]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent is crucial. These conditions can dictate whether the reaction is under thermodynamic or kinetic control.[1][4]
Q2: How can I reliably favor the formation of the N-1 alkylated indazole?
A2: To achieve high selectivity for the N-1 position, conditions that favor thermodynamic control are typically employed. The most widely reported and effective method is the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) .[2][5][6] This system has been shown to provide excellent N-1 selectivity (>99:1) for a variety of indazole substrates.[1][5]
Q3: What are the best strategies for selectively synthesizing the N-2 alkylated indazole?
A3: Selective N-2 alkylation often requires conditions that favor kinetic control or utilize specific directing effects. Here are some effective strategies:
-
Acidic Conditions: The use of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates or diazo compounds as the alkylating agent has been shown to be highly selective for the N-2 position.[9][10][11][12]
-
Substituent-Directed Alkylation: Introducing a sterically demanding or electron-withdrawing substituent at the C-7 position of the indazole ring can effectively block the N-1 position and direct alkylation to N-2. For instance, indazoles with a C-7 NO₂ or CO₂Me group exhibit excellent N-2 selectivity.[5][6]
-
Mitsunobu Reaction: The Mitsunobu reaction has been reported to show a preference for the formation of the N-2 regioisomer.[1][4]
Quantitative Data Summary
The following tables summarize the regioselectivity of indazole alkylation under various conditions as reported in the literature.
Table 1: Conditions Favoring N-1 Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Yield (%) | Reference |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | - | [5][6] |
| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | - | [5][6] |
| 3-COMe-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | - | [5][6] |
| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | - | [5][6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl tosylate | Cs₂CO₃ | - | >90% N-1 | >90 | [8] |
Table 2: Conditions Favoring N-2 Alkylation
| Indazole Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | N-1:N-2 Ratio | Yield (%) | Reference |
| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | TfOH | - | N-2 selective | - | [9][10][11] |
| 1H-Indazole | Diazo compound | TfOH | - | 0:100 | Good to excellent | [12] |
| 7-NO₂-1H-indazole | Alkyl bromide | NaH | THF | 4:96 | - | [5][6] |
| 7-CO₂Me-1H-indazole | Alkyl bromide | NaH | THF | 4:96 | - | [5][6] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DIAD, PPh₃ (Mitsunobu) | THF | 1:2.5 | 20 (N-1), 58 (N-2) | [1] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position.
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[3]
Protocol 2: Selective N-2 Alkylation using TfOH/Diazo Compounds (Kinetic Control)
This protocol is designed for the highly regioselective synthesis of N-2 alkylated indazoles.
-
Preparation: To a solution of the 1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 eq) dropwise at 0 °C.[4]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[4]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Decision workflow for controlling N-1/N-2 regioselectivity.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 5-Iodo-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Iodo-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most industrially viable and scalable synthesis of this compound typically follows a multi-step sequence starting from a readily available indazole precursor. The general route involves the protection of the carboxylic acid functionality as an ester, followed by nitration, reduction of the nitro group, a Sandmeyer reaction to introduce the iodine, and finally, hydrolysis to yield the desired product.
Q2: What are the critical control points in the scale-up of this synthesis?
A2: Key challenges in the scale-up process that require careful control include:
-
Temperature control: Particularly during the nitration and diazotization (Sandmeyer reaction) steps, as these are highly exothermic and can lead to runaway reactions or the formation of impurities if not properly managed.
-
Mixing efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields.
-
Solid handling: The filtration and drying of intermediates and the final product can be challenging at a larger scale and require appropriate equipment to ensure product quality and consistency.
-
Impurity profiling and control: The formation of regioisomers and other byproducts needs to be carefully monitored and controlled throughout the process to ensure the final product meets the required purity specifications.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns are associated with the nitration and Sandmeyer reaction steps. Nitrating agents are highly corrosive and can cause severe burns. The diazotization step involves the formation of a diazonium salt, which can be explosive if isolated or allowed to decompose in an uncontrolled manner.[1] It is crucial to maintain low temperatures during this step and to handle the diazonium salt in solution without isolation.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
Symptoms:
-
Incomplete consumption of the starting material (methyl 1H-indazole-3-carboxylate).
-
Formation of multiple products observed by TLC or HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Nitrating Agent | Ensure the accurate addition of the nitrating agent. On a larger scale, minor inaccuracies in weighing or transfer can become significant. |
| Poor Temperature Control | The nitration reaction is exothermic. Ensure the cooling system of the reactor is adequate to maintain the required low temperature. Runaway temperatures can lead to degradation and side reactions. |
| Inadequate Mixing | In large reactors, poor mixing can lead to localized areas of low reagent concentration. Increase the agitation speed or consider a different impeller design for better homogeneity. |
Problem 2: Incomplete Reduction of the Nitro Group
Symptoms:
-
Presence of the nitro-intermediate in the crude product after reduction.
-
Slow or stalled reaction progress.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) may be poisoned by impurities. Ensure the starting material is of high purity. Consider using a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | On a larger scale, ensure the reactor is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. |
| Poor Mass Transfer | In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is crucial. Increase agitation to ensure good contact between all components. |
Problem 3: Low Yield and/or Impurity Formation in the Sandmeyer Reaction
Symptoms:
-
Low yield of the desired 5-iodo product.
-
Formation of byproducts such as the corresponding phenol or de-aminated product.
-
Dark-colored reaction mixture, indicating decomposition.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Decomposition of the Diazonium Salt | This is the most common issue. Strictly maintain the reaction temperature between 0-5 °C. Diazonium salts are unstable and decompose at higher temperatures.[1] |
| Slow Addition of Reagents | The dropwise addition of sodium nitrite is critical to control the exotherm and prevent localized high concentrations. |
| Impure Starting Amine | Impurities in the 5-amino-1H-indazole-3-carboxylate can interfere with the diazotization. Ensure the starting material is of high purity. |
| Incorrect Stoichiometry of KI | An insufficient amount of potassium iodide will result in an incomplete reaction. Ensure accurate addition. |
Problem 4: Incomplete Hydrolysis of the Ester
Symptoms:
-
Presence of the methyl ester in the final product.
-
Difficulty in isolating the final carboxylic acid.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Base or Acid | Ensure the correct stoichiometry of the hydrolyzing agent (e.g., NaOH or HCl) is used. |
| Reaction Time/Temperature | The hydrolysis may require longer reaction times or higher temperatures at a larger scale. Monitor the reaction progress by TLC or HPLC. |
| Poor Solubility | The ester may have limited solubility in the aqueous medium. The addition of a co-solvent like THF or methanol can improve solubility and reaction rate. |
Experimental Protocols
Synthetic Pathway
Caption: Synthetic route for this compound.
Step 1: Nitration of Methyl 1H-indazole-3-carboxylate
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the reactor to 0-5 °C.
-
Slowly add methyl 1H-indazole-3-carboxylate while maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a mixture of concentrated sulfuric acid and nitric acid, pre-cooled to 0-5 °C.
-
Add the nitrating mixture dropwise to the indazole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield methyl 5-nitro-1H-indazole-3-carboxylate.
Step 2: Reduction of Methyl 5-nitro-1H-indazole-3-carboxylate
Protocol:
-
Charge a suitable hydrogenation reactor with methyl 5-nitro-1H-indazole-3-carboxylate, a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (5-10% Pd/C, 1-5 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Heat the mixture to 40-50 °C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and TLC/HPLC.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl 5-amino-1H-indazole-3-carboxylate.
Step 3: Sandmeyer Reaction of Methyl 5-amino-1H-indazole-3-carboxylate
Protocol:
-
Suspend methyl 5-amino-1H-indazole-3-carboxylate in a mixture of water and a suitable acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate vessel, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Filter the precipitated solid, wash with water, and then with a dilute solution of sodium thiosulfate to remove any excess iodine.
-
Dry the solid under vacuum to yield methyl 5-iodo-1H-indazole-3-carboxylate.
Step 4: Hydrolysis of Methyl 5-iodo-1H-indazole-3-carboxylate
Protocol:
-
Suspend methyl 5-iodo-1H-indazole-3-carboxylate in a mixture of water and a suitable alcohol (e.g., methanol).
-
Add a solution of sodium hydroxide and heat the mixture to reflux (60-80 °C).
-
Monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Summary of Typical Yields and Conditions for Scale-Up Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | - | 0-10 | 85-95 |
| 2 | Reduction | H₂, Pd/C | Methanol | 40-50 | 90-98 |
| 3 | Sandmeyer | NaNO₂, HCl, KI | Water | 0-10 | 75-85 |
| 4 | Hydrolysis | NaOH | Water/Methanol | 60-80 | 90-97 |
Visualizations
Troubleshooting Workflow for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting logic for low yields in the Sandmeyer reaction.
Key Scale-Up Considerations
Caption: Key considerations for scaling up the synthesis process.
References
Technical Support Center: Deprotection Strategies for N-protected 5-Iodo-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of N-protected 5-Iodo-1H-indazole-3-carboxylic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful deprotection outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in deprotecting this compound?
A1: The primary challenges stem from the sensitivity of the iodo and carboxylic acid functional groups to certain deprotection conditions. Potential side reactions include deiodination (loss of the iodine atom), particularly under reductive conditions, and decarboxylation (loss of the COOH group), which can be promoted by strong acid and high temperatures.
Q2: How do I choose the appropriate deprotection strategy for my specific N-protecting group?
A2: The choice of deprotection method depends on the nature of the N-protecting group (e.g., Boc, SEM, Cbz) and the overall stability of your molecule. A decision-making workflow is provided below to guide your selection based on the protecting group and potential for side reactions.
Q3: Can I deprotect the N-Boc group without affecting the iodo and carboxylic acid functionalities?
A3: Yes, several methods can achieve this. Mild acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are often successful. Alternatively, thermal deprotection in a suitable solvent can be effective, but care must be taken to avoid decarboxylation at excessively high temperatures.
Q4: What are the recommended methods for N-SEM deprotection in the presence of an iodine atom?
A4: For N-SEM deprotection, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in THF are a common choice.[1] Acidic conditions, such as aqueous HCl in an alcohol solvent, can also be employed.[1][2] The choice between these will depend on the overall sensitivity of your substrate to acid or fluoride ions.
Q5: Is catalytic hydrogenolysis a suitable method for N-Cbz deprotection of this compound?
A5: Catalytic hydrogenolysis (e.g., Pd/C and H₂) is generally not recommended for this substrate due to the high risk of deiodination. The carbon-iodine bond can be readily cleaved under these reductive conditions.
Q6: What are the alternatives to hydrogenolysis for N-Cbz deprotection of this molecule?
A6: Acid-mediated methods are a viable alternative. Strong Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been shown to effectively cleave the Cbz group without the need for a metal catalyst and hydrogen gas.[3][4]
Deprotection Strategy Selection Workflow
Caption: Decision tree for selecting an N-deprotection strategy.
Troubleshooting Guides
N-Boc Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow reaction | - Insufficient acid strength or concentration.- Low reaction temperature.- Steric hindrance around the N-Boc group. | - Increase the concentration of TFA or switch to a stronger acid system like 4M HCl in dioxane.- Allow the reaction to warm to room temperature.- For highly hindered substrates, consider thermal deprotection. |
| Formation of t-butylated byproducts | The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Decarboxylation of the product | The reaction temperature is too high, especially under acidic or thermal conditions. | For thermal deprotection, carefully control the temperature and monitor the reaction closely. If using acidic conditions, perform the reaction at or below room temperature. |
| Product is difficult to isolate as a free base | The product is isolated as an amine salt (e.g., trifluoroacetate or hydrochloride). | After removal of the acid, neutralize the salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent. |
N-SEM Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction with TBAF | - Insufficient reagent.- Presence of water, which can hydrolyze TBAF. | - Use an excess of TBAF (3-5 equivalents).- Ensure anhydrous reaction conditions. |
| Formation of complex mixtures with acidic methods | The substrate may be sensitive to strong acids, leading to degradation. | Use a milder acidic condition, such as aqueous HCl in ethanol at room temperature, and monitor the reaction carefully. |
| Side reactions with fluoride-based methods | TBAF can sometimes promote other reactions, such as oxidation.[5] | If unexpected side products are observed, consider switching to an acidic deprotection method. |
N-Cbz Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Deiodination of the indazole ring | Use of reductive methods like catalytic hydrogenolysis. | Avoid hydrogenolysis. Use a Lewis acid-mediated method such as AlCl₃ in HFIP.[3][4] |
| Incomplete reaction with Lewis acids | - Insufficient amount of Lewis acid.- Short reaction time. | - Increase the equivalents of AlCl₃.- Extend the reaction time and monitor by TLC or LC-MS. |
| Product is a complex with the Lewis acid | The product can form a stable complex with AlCl₃. | During work-up, quench the reaction carefully with an aqueous base (e.g., NaHCO₃) to break up the complex and liberate the free amine. |
Summary of Deprotection Methods
N-Boc Deprotection
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic (TFA) | TFA, DCM | 0°C to RT, 1-4 h | Fast, efficient, volatile byproducts.[6] | Harsh for acid-sensitive substrates, potential for t-butylation. |
| Acidic (HCl) | 4M HCl in dioxane | RT, 1-4 h | Stronger acid system, product often precipitates as HCl salt.[7] | Can be too harsh for some substrates. |
| Thermal | TFE or HFIP | Reflux, 1-12 h | Good for acid-sensitive substrates.[8] | High temperatures may cause decarboxylation. |
N-SEM Deprotection
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fluoride-Based | TBAF, THF | RT to 80°C, 12 h | Mild, good for acid-sensitive substrates.[1][9] | Can be slow, potential for side reactions.[5] |
| Acidic | aq. HCl, EtOH | Reflux | Readily available reagents.[1][2] | May not be suitable for acid-sensitive molecules. |
| Lewis Acid | SnCl₄, DCM | 0°C to RT, 2 h | Efficient.[10] | Tin byproducts can complicate purification. |
N-Cbz Deprotection
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid | AlCl₃, HFIP | RT, 2-16 h | Avoids reductive conditions, good functional group tolerance.[3][4] | Requires careful work-up to remove aluminum salts. |
| Reductive (Not Recommended) | Pd/C, H₂ | RT, atmospheric pressure | Clean byproducts.[11] | High risk of deiodination. |
Note: The reaction times and yields are general guidelines and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the N-Boc-5-iodo-1H-indazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt of the product. Filter the solid and wash with cold diethyl ether. To obtain the free amine, dissolve the salt in water, neutralize with a saturated solution of NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected product.
Protocol 2: N-SEM Deprotection using TBAF in THF
-
Preparation: To a solution of N-SEM-5-iodo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Cbz Deprotection using AlCl₃ in HFIP
-
Preparation: To a solution of N-Cbz-5-iodo-1H-indazole-3-carboxylic acid (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.2 M), add aluminum chloride (AlCl₃, 3.0 eq) portion-wise at room temperature.[3]
-
Reaction: Stir the suspension at room temperature and monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 16 hours.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of NaHCO₃. Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Troubleshooting Workflow
Caption: General troubleshooting workflow for deprotection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Pulvomycin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
Technical Support Center: Managing 5-Iodo-1H-indazole-3-carboxylic Acid in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 5-Iodo-1H-indazole-3-carboxylic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in many common organic solvents?
A1: The low solubility of this compound stems from a combination of its molecular features. The planar indazole ring system can lead to strong crystal lattice packing, making it difficult for solvent molecules to break it apart. Additionally, the presence of both a hydrogen-bond donating (N-H) and accepting (carboxylic acid) group, along with the polar nature of the carbonyl and iodo groups, contributes to strong intermolecular interactions that favor the solid state over dissolution in less polar organic solvents.
Q2: I'm observing incomplete or very slow reaction progress. Could this be due to the solubility of this compound?
A2: Yes, poor solubility is a very common reason for incomplete or slow reactions.[1] If the concentration of the dissolved starting material is too low, the reaction rate will be significantly hindered. Even if the compound appears to dissolve, it might be forming a fine suspension, which limits the availability of the reactant for the chemical transformation.
Q3: What are the initial steps I should take to improve the solubility of this compound for my reaction?
A3: A systematic approach is recommended. Start with simple methods before moving to more complex solutions. The first step is to screen a range of solvents with varying polarities.[2] If solubility is still an issue, consider increasing the reaction temperature. If these initial steps are insufficient, exploring the use of co-solvents or converting the carboxylic acid to a more soluble salt in situ are effective strategies.
Q4: How does converting the carboxylic acid to a salt increase its solubility?
A4: Converting a carboxylic acid to its corresponding carboxylate salt by adding a base dramatically increases its polarity.[3] This ionic character enhances its solubility in polar solvents. For instance, reacting this compound with a base like sodium hydroxide or triethylamine will form the sodium or triethylammonium salt, respectively. These salts are often more soluble in polar aprotic solvents like DMF or DMSO.
Q5: Will changing the solvent or adding a co-solvent affect my reaction's outcome?
A5: It is possible. The polarity of the solvent can influence the reaction rate and even the reaction pathway by stabilizing or destabilizing transition states and intermediates.[4] Therefore, when changing the solvent system, it is crucial to monitor the reaction closely for any unexpected byproducts or changes in reaction time. Always run a small-scale test reaction before proceeding to a larger scale.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides actionable solutions.
| Issue | Possible Cause | Recommended Solution(s) |
| Starting material does not dissolve in the chosen solvent. | The polarity of the solvent is not suitable for the compound. | Solvent Screening: Test the solubility in a range of solvents with varying polarities (see Data Presentation section). Polar aprotic solvents like DMF and DMSO are often good starting points.[4] |
| The concentration of the starting material is too high. | Increase Solvent Volume: While it is often desirable to run reactions at high concentrations, a larger volume of solvent may be necessary to fully dissolve the starting material. | |
| The dissolution rate is very slow at room temperature. | Increase Temperature: Gently warming the mixture can significantly increase both the solubility and the rate of dissolution. Ensure the temperature is compatible with the stability of all reactants and reagents. | |
| Reaction is slow, incomplete, or does not start at all. | The concentration of the dissolved starting material is too low for an efficient reaction rate.[1] | Use a Co-solvent: Add a miscible co-solvent in which the compound has higher solubility. For example, if the primary reaction solvent is THF, adding a percentage of DMF or DMSO can enhance solubility.[5] |
| The starting material is precipitating out of solution during the reaction. | In situ Salt Formation: Convert the carboxylic acid to a more soluble salt by adding a suitable base (e.g., triethylamine, DBU, or sodium hydride) before adding other reagents. | |
| The solid particles are not effectively interacting with the other reagents. | Improve Agitation: Ensure vigorous stirring to maintain a fine suspension and maximize the surface area of the solid in contact with the solvent and other reactants.[1] | |
| Reaction work-up is complicated by the presence of high-boiling point solvents used for solubilization (e.g., DMF, DMSO). | High-boiling point solvents are difficult to remove under reduced pressure. | Alternative Solubilization: If possible, use a lower-boiling point co-solvent system that still provides adequate solubility. |
| The product is also soluble in the aqueous phase during extraction. | pH Adjustment during Work-up: During aqueous extraction, adjust the pH of the aqueous layer to ensure the product (if it is also a carboxylic acid) is in its neutral, less water-soluble form before extracting with an organic solvent. |
Data Presentation
Qualitative Solubility of this compound
The following table provides an estimated qualitative solubility of this compound in common organic solvents at room temperature. This data is based on the known solubility of the parent compound, Indazole-3-carboxylic acid, and related derivatives.[6][7] It is strongly recommended that researchers perform their own solubility tests for their specific reaction conditions.
| Solvent | Solvent Type | Estimated Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often a good choice for reactions, but has a high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent, but can be difficult to remove and may interfere with some reactions. The parent compound is soluble at ≥ 200 mg/mL.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | May require heating or the use of a co-solvent. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | The parent compound is slightly soluble.[3] |
| Ethanol (EtOH) | Polar Protic | Slightly Soluble | |
| Dichloromethane (DCM) | Nonpolar | Insoluble | |
| Toluene | Nonpolar | Insoluble | |
| Hexanes | Nonpolar | Insoluble |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
Objective: To determine the most suitable solvent for a reaction involving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, THF, ACN, MeOH)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
Add a small, known amount (e.g., 5 mg) of this compound to several separate vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.
-
Vortex or stir the vials vigorously for 2-3 minutes at room temperature.
-
Observe the vials for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
If the compound is not fully soluble, gently warm the vials (e.g., to 40-50 °C) and observe any changes in solubility.
-
Select the solvent that provides the best solubility under conditions that are compatible with your planned reaction.
Protocol 2: In Situ Salt Formation for Improved Solubility
Objective: To increase the solubility of this compound in a reaction by converting it to its salt form.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DMF or THF)
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydride (NaH))
-
Reaction vessel and stirring apparatus
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Add the anhydrous reaction solvent.
-
Stir the resulting suspension.
-
Slowly add the base (1.0-1.2 equivalents).
-
If using a liquid base like TEA or DIPEA, add it dropwise.
-
If using a solid base like NaH, add it portion-wise carefully, as gas evolution (H₂) will occur.
-
-
Stir the mixture at room temperature until the solid has dissolved or for a predetermined time (e.g., 15-30 minutes) to ensure complete salt formation.
-
The now solubilized starting material is ready for the subsequent addition of other reagents.
Visualizations
Caption: A troubleshooting workflow for addressing the low solubility of this compound.
Caption: Key strategies and their relationships for enhancing the solubility of the target compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. benchchem.com [benchchem.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cross-Coupling Reactions with 5-Iodo-Indazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-iodo-indazoles. The indazole scaffold is a crucial motif in medicinal chemistry, and its functionalization through cross-coupling reactions is a key strategy for molecular diversification.[1][2] This guide offers practical advice in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing cross-coupling reactions with 5-iodo-indazoles?
A1: The main challenges are associated with the electronic properties of the indazole ring and the potential for side reactions. The reactivity of the C-I bond is influenced by substituents on the indazole ring.[3] Additionally, the unprotected N-H of the indazole can interfere with the catalytic cycle, leading to catalyst deactivation or undesired N-arylation side reactions, particularly in Sonogashira and Heck couplings.[3][4]
Q2: Is it necessary to protect the indazole nitrogen (N-H) before starting a cross-coupling reaction?
A2: While not always mandatory, N-protection is generally recommended to prevent side reactions and improve yields.[1] For couplings at the C3 position, N-protection is often considered crucial.[1] The choice of protecting group (e.g., Boc, SEM, THP) can also impact the reaction's success.[3][5] However, some Suzuki-type reactions have been successful with unprotected indazoles.[3]
Q3: How does the position of the iodine atom on the indazole ring affect reactivity?
A3: The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions depends on the specific isomer.[1] Generally, the C3 position is the most electron-deficient and, therefore, often shows the highest reactivity towards oxidative addition to the palladium(0) catalyst.[1] However, successful functionalization at other positions, including C5, is achievable with careful selection of catalysts and conditions.[1]
Q4: What are the most common types of cross-coupling reactions performed with 5-iodo-indazoles?
A4: The most frequently employed palladium-catalyzed cross-coupling reactions for functionalizing iodo-indazoles are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2] These reactions allow for the formation of C-C, C=C, C≡C, and C-N bonds, respectively, enabling the introduction of a wide range of molecular diversity.[1][2]
Troubleshooting Guides
Issue 1: Low or No Conversion of 5-Iodo-Indazole in Suzuki-Miyaura Coupling
Symptoms:
-
Significant amount of unreacted 5-iodo-indazole observed by TLC or LC-MS.
-
Low yield of the desired coupled product.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider pre-catalyst activation if applicable. For challenging substrates, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos can be effective.[4] Pd(dppf)Cl₂ is also a suitable catalyst for heteroaryl halides.[4][6] |
| Poor Quality Boronic Acid/Ester | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[3] |
| Inappropriate Base | The choice of base is critical.[3] For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][6] The strength and solubility of the base can significantly impact the reaction rate. |
| Solvent Issues | Ensure the solvent is dry and thoroughly deoxygenated.[3] Common solvents for Suzuki reactions include THF/H₂O, DME, and dioxane.[1][3][6] |
| Low Reaction Temperature | Some Suzuki couplings require higher temperatures to proceed efficiently.[3] Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.[4] |
| Ligand Effects | The choice of ligand can dramatically influence the outcome, especially for stereoselectivity in certain reactions.[7] For Suzuki-Miyaura couplings, ligands like PPh₃ and dppf are commonly used.[1][3] |
Issue 2: Formation of De-iodinated Byproduct
Symptoms:
-
Presence of a significant amount of the corresponding indazole (without iodine) in the reaction mixture.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Proto-dehalogenation | This side reaction can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider using a milder base. |
| Catalyst System | Some catalyst systems are more prone to promoting dehalogenation. Screening different palladium sources and ligands may be necessary. |
Issue 3: Poor Regioselectivity in Heck Reactions
Symptoms:
-
Formation of a mixture of linear and branched alkene products.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ligand Control | The ligand on the palladium catalyst plays a crucial role in directing regioselectivity. For terminal alkenes, bidentate phosphine ligands often favor the formation of the linear product.[3] |
| Reaction Conditions | Lowering the reaction temperature can sometimes improve selectivity.[3] The addition of certain salts, like silver or thallium salts, can also influence the regiochemical outcome.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Iodo-Indazole
-
Reaction Setup: In a dry reaction vessel, combine the 5-iodo-indazole (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as THF/H₂O (4:1, 5 mL).[1]
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Procedure for Heck Reaction of 5-Iodo-Indazole
-
Reaction Setup: To a solution of the 5-iodo-indazole (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).[1]
-
Degassing: Degas the mixture and place it under an inert atmosphere.
-
Heating: Heat the reaction at 80-120 °C until the starting material is consumed, as monitored by TLC.[1]
-
Work-up: Cool the reaction, dilute it with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination of 5-Iodo-Indazole
Note: The choice of ligand is critical for high yields in Buchwald-Hartwig aminations.[1]
-
Reaction Setup: In an inert atmosphere glovebox, combine the 5-iodo-indazole (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst, the appropriate ligand, and a strong base (e.g., NaOtBu or LHMDS) in a dry solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Work-up: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalyst and Condition Summary Tables
Table 1: Suzuki-Miyaura Coupling of Iodo-Indazoles
| Iodo-Indazole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 85 |
| N-Boc-3-iodo-1H-indazole | 2-Furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
*Note: Data for 5-bromo-indazole is included as a close analogue to 5-iodo-indazole, demonstrating the utility of Pd(dppf)Cl₂.[6] Data compiled from various sources and should be used as a guide.[1][6]
Table 2: Heck Reaction of Iodo-Indazoles and Related Substrates
| Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | ~60 |
| 5-Iodo-indole | Acrylic acid | Na₂PdCl₄/sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (µW) | 0.5 | 95 |
*Note: Data for some iodo-indazole isomers is inferred from closely related substrates due to a lack of direct literature precedent.[1]
Visual Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
minimizing homocoupling byproducts in Suzuki reactions of iodo-indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of iodo-indazoles. The focus is on minimizing the formation of homocoupling byproducts and other common issues to ensure successful synthesis of the desired C-3 substituted indazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of iodo-indazoles.
Issue 1: High Levels of Homocoupling Byproducts
Symptoms:
-
Significant presence of a symmetrical biaryl byproduct derived from the boronic acid reagent, complicating purification and reducing the yield of the desired product.[1]
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of Dissolved Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][2] Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[3] Maintain a positive pressure of the inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of the boronic acid.[4][5] Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can directly enter the catalytic cycle.[4] Alternatively, employ modern precatalysts (e.g., Buchwald's G3 or G4 precatalysts) designed for clean and efficient generation of the active Pd(0) species.[4] |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can sterically hinder the formation of intermediates that lead to homocoupling.[4][6] |
| Base Selection | While essential for activating the boronic acid, the choice of base can impact side reactions. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred as they are less likely to promote homocoupling compared to stronger bases.[4] |
Issue 2: Low or No Conversion of the Iodo-indazole Starting Material
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted iodo-indazole.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst may have degraded. Use a fresh batch of catalyst or a pre-catalyst.[3] |
| Insufficiently Degassed System | Oxygen can deactivate the catalyst. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.[3] |
| Poor Quality of Reagents | The boronic acid may have degraded (protodeboronation), or the base may be of poor quality or wet. Use fresh, high-purity boronic acid and a dry base.[3] |
| Inappropriate Solvent or Temperature | The reaction may require specific conditions to proceed efficiently. Screen different solvents (e.g., dioxane/water, DMF, toluene) and consider increasing the temperature.[3][7] Microwave heating can sometimes be effective for challenging substrates.[8][9] |
| Slow Transmetalation Step | A slow transmetalation step can lead to low conversion. Screening different ligands can help accelerate this step.[3] |
Issue 3: Formation of De-iodinated (Hydrodehalogenated) Byproduct
Symptoms:
-
Presence of the corresponding indazole (without the iodine) in the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst and Ligand Choice | The choice of ligand can influence the rate of side reactions. Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[8] |
| Base Selection | The nature and strength of the base can play a role. Using a weaker or different type of base (e.g., inorganic vs. organic amine) may reduce the rate of this side reaction.[8] |
| Solvent as a Hydride Source | Some solvents can act as a hydride source. Ensure the use of high-purity, anhydrous solvents. If using an alcohol, consider switching to an aprotic solvent.[8] |
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole required for Suzuki coupling at the C-3 position?
A1: Generally, for Suzuki reactions of 3-iodoindazoles, N-protection is not strictly necessary and may even be detrimental in some cases.[7][10] Unprotected 3-iodoindazoles have been shown to undergo successful Suzuki coupling.[10] For indazoles with electron-withdrawing groups like a nitro group, N-Boc protecting groups can be labile under basic conditions, leading to in-situ deprotection.[7][11] Therefore, starting with the unprotected indazole is often a reasonable approach.[7]
Q2: How does an electron-withdrawing group (like a nitro group) on the indazole ring affect the Suzuki reaction?
A2: An electron-withdrawing group, such as a nitro group at the 4-position, generally makes the C-I bond more electrophilic. This can accelerate the rate-determining oxidative addition step of the palladium catalyst to the iodo-indazole.[7][8] However, it can also increase the potential for side reactions.[8]
Q3: What are good starting conditions for a Suzuki coupling of a novel iodo-indazole?
A3: A good starting point for the Suzuki coupling of a 3-iodo-indazole would be to use a Pd(0) catalyst like Pd(PPh₃)₄ (2-5 mol%) or a Pd(II) precatalyst with a suitable ligand like Pd(dppf)Cl₂.[3][8] A common base to start with is K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[3][7] A solvent system of 1,4-dioxane and water (e.g., 4:1 v/v) is frequently used, with a reaction temperature between 80-120 °C.[3] It is crucial to thoroughly degas the reaction mixture before adding the catalyst.[3]
Q4: My desired product has a very similar polarity to the starting materials and byproducts, making purification by column chromatography difficult. What can I do?
A4: If the polarity of your product is close to that of the starting materials or byproducts, optimizing the mobile phase for column chromatography is the first step.[3] If this is not successful, consider recrystallization as an alternative purification method.[3] In some cases, derivatizing the product or one of the impurities to significantly alter its polarity before chromatography can be a useful strategy.
Data Presentation
Table 1: Effect of Catalyst on Suzuki Coupling of Substituted Indazoles
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 87 | [12] |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 75 | [12] |
| N-Boc-3-iodo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O (4:1) | 80 | 12 | ~85 | [12] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 | [12] |
Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.[12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazoles
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Reagent Preparation: In a reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).[3]
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[3]
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[3]
Visualizations
Caption: Troubleshooting logic for high homocoupling byproducts.
Caption: Competing pathways: Suzuki cycle vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
reaction monitoring techniques for 5-Iodo-1H-indazole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Iodo-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research and drug development.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct approach is the electrophilic iodination of 1H-indazole-3-carboxylic acid at the C5 position. This is typically achieved using molecular iodine (I₂) in the presence of a base.[2]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is 1H-indazole-3-carboxylic acid. The key reagents include an iodinating agent, such as molecular iodine (I₂), and a base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.[3][4]
Q4: What are the expected characteristics of the final product?
A4: this compound is typically a brown powder.[1] Key identification data includes its molecular weight (288.04 g/mol ) and molecular formula (C₈H₅IN₂O₂).[5] Confirmation of the structure is achieved through spectroscopic methods like NMR.
Reaction Monitoring
Effective monitoring of the reaction is crucial for determining the reaction endpoint and minimizing the formation of impurities. The following tables provide guidance on typical analytical parameters for TLC and HPLC, based on data from closely related compounds.
Disclaimer: The following data are estimates based on analogous compounds and may require optimization for your specific experimental conditions.
Table 1: Estimated TLC Parameters
| Compound | Mobile Phase (Ethyl Acetate:Hexane, 1:2) | Approximate Rf Value | Visualization |
| 1H-Indazole-3-carboxylic acid | 1:1 (+ 1% Acetic Acid) | ~0.5 | UV (254 nm) |
| This compound | 1:1 (+ 1% Acetic Acid) | ~0.4 | UV (254 nm), Iodine vapor |
Note: The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid spots on the silica gel plate.
Table 2: Estimated HPLC Parameters
| Compound | Column | Mobile Phase | Approximate Retention Time (min) | Detection |
| 1H-Indazole-3-carboxylic acid | C18 | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | ~5-7 | UV (254 nm) |
| This compound | C18 | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | ~8-10 | UV (254 nm) |
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |
| NH | ~14.0 (broad s) | - |
| H4 | ~8.5 (s) | ~125 |
| H6 | ~7.8 (d) | ~130 |
| H7 | ~7.6 (d) | ~115 |
| C3 | - | ~142 |
| C3a | - | ~140 |
| C5 | - | ~88 |
| C7a | - | ~123 |
| COOH | ~13.0 (broad s) | ~165 |
Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid and may require optimization.[8]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Glacial Acetic Acid
-
Iodine (I₂)
-
Ice water
-
Deionized water
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Heat the suspension to 120 °C until a clear solution is formed.
-
Cool the solution to 90 °C.
-
Slowly add a solution of iodine (2.0 eq) in glacial acetic acid to the reaction mixture.
-
Maintain the reaction at 90 °C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is not proceeding to completion (starting material remains) | 1. Insufficient iodinating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Add an additional portion of the iodine solution. 2. Ensure the reaction temperature is maintained at 90 °C. 3. Extend the reaction time and continue to monitor by TLC/HPLC. |
| Multiple spots observed on TLC, indicating side products | 1. Over-iodination (di-iodinated products). 2. Formation of other regioisomers. 3. Decomposition of starting material or product. | 1. Use a stoichiometric amount of iodine and add it slowly. 2. Optimize the reaction conditions (temperature, base) to favor the desired isomer. 3. Ensure the reaction temperature does not exceed the recommended value. |
| Product is difficult to purify by recrystallization | 1. Presence of closely related impurities. 2. Oily product obtained instead of a solid. | 1. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).[3] 2. Try triturating the oily product with a non-polar solvent (e.g., hexane) to induce solidification. |
| Tailing of spots on the TLC plate | Carboxylic acid group interacting with the silica gel. | Add a small amount (0.5-1%) of acetic acid to the TLC mobile phase. |
| Low yield of the final product | 1. Incomplete reaction. 2. Loss of product during work-up and purification. 3. Mechanical losses. | 1. Ensure the reaction goes to completion by monitoring closely. 2. Optimize the precipitation and filtration steps to minimize loss. 3. Ensure efficient transfer of materials between vessels. |
Workflow and Logic Diagrams
Caption: A workflow diagram illustrating the synthesis, monitoring, and purification of this compound.
Caption: A logical flow diagram for troubleshooting common issues during the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. orgsyn.org [orgsyn.org]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-1H-indazole-3-carboxylic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of starting materials is a critical decision in the synthesis of novel drug candidates, profoundly influencing reaction efficiency, cost, and the overall timeline of a project. For the functionalization of the indazole scaffold, a privileged structure in medicinal chemistry, 5-halo-1H-indazole-3-carboxylic acids are key intermediates. This guide provides an objective comparison of the reactivity of 5-iodo-1H-indazole-3-carboxylic acid and its bromo-analogue, 5-bromo-1H-indazole-3-carboxylic acid, with a focus on palladium-catalyzed cross-coupling reactions. This comparison is supported by established principles of aryl halide reactivity to inform substrate selection in drug discovery programs.
General Principles of Reactivity
The primary difference in reactivity between 5-iodo- and 5-bromo-1H-indazole-3-carboxylic acid lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily, which generally leads to faster reaction rates, potentially higher yields, and the ability to use milder reaction conditions.[1]
In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is: I > Br > Cl.[1][2] Therefore, this compound is expected to be the more reactive substrate compared to 5-bromo-1H-indazole-3-carboxylic acid. While this enhanced reactivity is often advantageous, it is important to consider factors such as cost, availability, and the potential for side reactions.
It is worth noting that while aryl iodides are typically more reactive, some studies have observed inefficient coupling of aryl iodides at lower temperatures in Suzuki-Miyaura reactions using classical Pd/PPh₃ catalyst systems, in contrast to the efficient coupling of the equivalent aryl bromides under the same conditions.[3]
Comparison in Common Cross-Coupling Reactions
The following table summarizes the expected relative reactivity and typical conditions for 5-iodo- and 5-bromo-1H-indazole-3-carboxylic acid in three common palladium-catalyzed cross-coupling reactions crucial for drug development: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
| Reaction | Feature | This compound | 5-Bromo-1H-indazole-3-carboxylic acid |
| Suzuki-Miyaura Coupling | Expected Reactivity | Higher | Lower |
| Typical Temperature | Room Temperature to mild heating | Mild to moderate heating | |
| Catalyst Loading | Potentially lower | Generally higher | |
| Buchwald-Hartwig Amination | Expected Reactivity | Higher | Lower |
| Typical Temperature | Mild to moderate heating | Moderate to high heating | |
| Ligand Choice | Broader scope of ligands may be effective | Often requires more specialized, electron-rich ligands | |
| Sonogashira Coupling | Expected Reactivity | Higher | Lower |
| Typical Temperature | Room Temperature to mild heating | Mild to moderate heating | |
| Copper Co-catalyst | Often effective in copper-free conditions | May require a copper co-catalyst for efficient reaction |
Experimental Protocols
Below are representative, generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are starting points and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1H-indazole-3-carboxylic Acid
This protocol is adapted from procedures for Suzuki coupling with 3-iodo-1H-indazole derivatives.[4]
Materials:
-
5-Halo-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add the 5-halo-1H-indazole-3-carboxylic acid, arylboronic acid, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination: Synthesis of 5-(Alkyl/Aryl)amino-1H-indazole-3-carboxylic Acid
This is a general protocol for the Buchwald-Hartwig amination.[5][6][7][8][9]
Materials:
-
5-Halo-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the 5-halo-1H-indazole-3-carboxylic acid, amine, and base.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 90-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1H-indazole-3-carboxylic Acid
This is a general protocol for the Sonogashira coupling reaction.[10][11][12][13][14]
Materials:
-
5-Halo-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%) (optional, but often used for aryl bromides)
-
Base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 5-halo-1H-indazole-3-carboxylic acid, palladium catalyst, and copper(I) iodide (if used).
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
The catalytic cycle for these reactions is depicted below, highlighting the key steps of oxidative addition, transmetalation/amine coordination, and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Halogenated Indazole Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of halogenated indazole derivatives, offering insights into their potential as therapeutic agents. The inclusion of halogen atoms—fluorine, chlorine, bromine, or iodine—into the indazole scaffold has been shown to significantly modulate their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the in vitro efficacy of various halogenated indazole derivatives compared to their non-halogenated analogues or standard drugs.
Table 1: Anticancer Activity of Halogenated Indazole Derivatives (IC50 values in µM)
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazole Derivative 1 | 6-bromo, 4-iodo | K562 (Leukemia) | 20-30 | Gentamicin | 20-50 |
| Indazole Derivative 2 | 4-bromo, 6-chloro | K562 (Leukemia) | 20-30 | Gentamicin | 20-50 |
| Compound 6o | Various halogenated | K562 (Leukemia) | 5.15 | 5-Fluorouracil | Not specified |
| A549 (Lung) | >40 | ||||
| PC-3 (Prostate) | 18.3 | ||||
| Compound 2f | Halogenated | 4T1 (Breast) | 0.23 | Doxorubicin | Not specified |
| HepG2 (Liver) | 0.80 | ||||
| MCF-7 (Breast) | 0.34 | ||||
| Compound 14d | Fluoro-substituted | FGFR1 (enzyme assay) | 0.0055 | Compound 14a (non-fluoro) | 0.015 |
| VEGFR-2 Inhibitor (30) | Halogenated | VEGFR-2 (enzyme assay) | 0.00124 | Not specified |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Antimicrobial Activity of Halogenated Indazole Derivatives (MIC values in µg/mL)
| Compound | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Di-halogenated indoles | 4,6-dibromo | Candida albicans | 10-50 | Ketoconazole | 25-400 |
| 5-bromo, 4-chloro | Candida albicans | 10-50 | Miconazole | 10-50 | |
| Multi-halogenated indoles | 6-bromo-4-iodo | Staphylococcus aureus | 20-30 | Gentamicin | 20-50 |
| 4-bromo-6-chloro | Staphylococcus aureus | 30 | Gentamicin | 20-50 | |
| Indazole Derivative 5 | Halogenated | S. aureus | 64-128 | Not specified | |
| S. epidermidis | 64-128 |
Note: The effectiveness of halogenation is evident when comparing di-halogenated indoles to the parent indole (MIC > 1000 µg/mL) and mono-halogenated indole (MIC = 100 µg/mL) against S. aureus.[1]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are protocols for key experiments commonly used to evaluate the biological activity of halogenated indazole derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indazole derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the halogenated indazole derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by halogenated indazole derivatives and a typical experimental workflow.
Caption: A typical workflow for the evaluation of anticancer activity.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Iodo-1H-indazole-3-carboxylic Acid in Modern Drug Design
A Comparative Guide for Researchers in Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly in the realm of oncology and inflammatory diseases, the indazole scaffold has emerged as a "privileged structure." Its unique physicochemical properties and ability to form key interactions with biological targets have made it a cornerstone in the design of numerous therapeutics. Among the various indazole-based building blocks, 5-iodo-1H-indazole-3-carboxylic acid offers a distinct set of advantages for medicinal chemists. This guide provides an objective comparison of this versatile intermediate against other alternatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.
The primary advantages of this compound lie in the strategic placement of its functional groups. The indazole core itself serves as an excellent bioisostere for other heterocyclic systems like indole, offering a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing target affinity. The 3-carboxylic acid group provides a crucial attachment point for building out the rest of the molecule, often forming a key interaction with the target protein. The 5-iodo substituent is a versatile synthetic handle, allowing for the introduction of a wide array of chemical moieties through cross-coupling reactions, which is instrumental in fine-tuning the pharmacological properties of the final compound.
Comparative Performance in Kinase Inhibition
The indazole scaffold is a well-established hinge-binding motif for many protein kinases. The inhibitory potency of drugs based on this scaffold is highly dependent on the substituents on the indazole ring. Below is a comparative table of IC50 values for several indazole-based kinase inhibitors, demonstrating the impact of different substitution patterns. While not all of these compounds are directly synthesized from this compound, the data illustrates the structure-activity relationships (SAR) that underscore the utility of this building block.
| Inhibitor | Primary Kinase Target(s) | IC50 (nM) | Alternative Scaffolds/Analogs | IC50 (nM) of Alternative |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3[1] | Sunitinib (Indolinone core) | 2 (VEGFR2) |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47[1] | Sorafenib (Pyridine/Phenylurea core) | 90 (VEGFR2) |
| Indazole Derivative (14d) | FGFR1 | 5.5[2] | Indazole Derivative (14a, without fluorine) | 15[2] |
| Indazole-5-carboxamide (30) | MAO-B | 1.59[3] | Indole-5-carboxamide (53) | 0.227[3] |
| Indazole-3-carboxamide (12d) | CRAC channel | <1000 | Indazole-3-amide (9c, reverse amide) | Inactive at 100,000 nM |
The Bioisosteric Advantage: Indazole vs. Indole Carboxylic Acids
In drug design, isosteric and bioisosteric replacements are a common strategy to improve the physicochemical and pharmacokinetic properties of a lead compound. The 1H-indazole-3-carboxylic acid core is an effective bioisostere of the more common 1H-indole-3-carboxylic acid. The additional nitrogen atom in the indazole ring can serve as a hydrogen bond acceptor, potentially leading to improved binding affinity and selectivity for the target protein.
While both scaffolds can be used to generate potent inhibitors, the choice between them often depends on the specific topology of the target's binding site and the desired ADME (absorption, distribution, metabolism, and excretion) properties. For instance, in the development of MAO-B inhibitors, both indole and indazole carboxamides have been shown to be highly potent[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for a synthetic transformation and a key biological assay relevant to the application of this compound derivatives.
Synthesis of N-substituted Indazole-3-carboxamides
This protocol describes a general method for the amidation of an indazole-3-carboxylic acid, a common step in the synthesis of many kinase inhibitors.
Objective: To synthesize an N-substituted-1H-indazole-3-carboxamide from 1H-indazole-3-carboxylic acid and a primary amine.
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted primary amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and TEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the primary amine (1.0 eq) to the reaction mixture.
-
Add the coupling agent (DCC or HATU, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-1H-indazole-3-carboxamide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC50 of a test compound against a specific protein kinase.
Objective: To measure the in vitro inhibitory activity of a this compound derivative against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PAK1)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).
-
Add 2 µL of a solution containing the kinase and its substrate to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways where indazole-based inhibitors have shown therapeutic promise.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of indazole-based compounds.
Caption: Overview of the CRAC channel signaling pathway and its inhibition by indazole-3-carboxamides.
Experimental Workflow
Caption: A typical workflow for the discovery of kinase inhibitors using this compound.
Conclusion
This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its indazole core provides a privileged scaffold for interacting with a multitude of biological targets, particularly protein kinases. The 3-carboxylic acid moiety offers a reliable point of attachment for constructing diverse chemical libraries, while the 5-iodo group serves as a versatile synthetic handle for fine-tuning the pharmacological properties through various cross-coupling reactions. The comparative data and experimental protocols presented in this guide underscore the advantages of employing this intermediate in the rational design of novel therapeutics. As the demand for more selective and potent drugs continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug development programs.
References
The Pivotal Role of 5-Position Substituents in Modulating the Biological Activity of Indazole-3-Carboxylic Acid Derivatives: A Comparative Guide
For Immediate Release
BOSTON, MA – A comprehensive analysis of the structure-activity relationships (SAR) of 5-substituted indazole-3-carboxylic acid derivatives reveals the critical influence of substituents at the 5-position on their biological activity. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols for relevant biological assays, and visualizing associated signaling pathways. The indazole core is a privileged scaffold in medicinal chemistry, and understanding the impact of substitution patterns is paramount for the rational design of novel therapeutics.[1]
Derivatives of indazole-3-carboxylic acid have shown promise in a variety of therapeutic areas, including as Calcium Release-Activated Calcium (CRAC) channel blockers for inflammatory diseases and as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for cancer therapy.[2][3][4] The nature of the chemical group at the 5-position of the indazole ring significantly modulates the potency and selectivity of these compounds.
Comparative Analysis of Biological Activity
The following table summarizes the reported biological activities of various 5-substituted indazole-3-carboxamides, which are key derivatives of indazole-3-carboxylic acids.
| Compound ID | 5-Substituent | Target | Assay | Activity (IC₅₀) | Reference |
| 1 | H | CRAC Channel | Calcium Influx Assay | Weakly active | [2] |
| 2 | H | PARP-1 | PARP-1 Inhibition Assay | > 50 µM | [3] |
| 3 (analogue of 12d) | Unspecified | CRAC Channel | Calcium Influx Assay | sub-µM | [2][4] |
| 4 | H (on N-propyl-piperidine carboxamide) | PARP-1 | PARP-1 Inhibition Assay | 36 µM | [3] |
| 5 | H (on N-propyl-dioxoindoline carboxamide) | PARP-1 | PARP-1 Inhibition Assay | 6.8 µM | [3] |
| 6 | Bromo | (Precursor for protein kinase inhibitors) | Not specified | Not specified | [5] |
| 7 | Nitro | (Intermediate for anti-inflammatory and anti-cancer agents) | Not specified | Not specified | [6][7] |
| 8 | Amino | (Intermediate for pharmaceuticals) | Not specified | Not specified | [8][9] |
Key SAR Insights:
-
CRAC Channel Inhibition: While specific data on 5-substituted analogues is limited in the provided search results, the high potency of some indazole-3-carboxamides (e.g., sub-µM IC₅₀) highlights the importance of the overall molecular structure. The regiochemistry of the amide linker is critical for activity.[2][4]
-
PARP-1 Inhibition: An unsubstituted 1H-indazole-3-carboxamide is a weak PARP-1 inhibitor. However, the introduction of an N-1 substituent with a three-carbon linker to various heterocycles significantly enhances potency, as seen with compounds 4 and 5 .[3] This suggests that modifications at the N1-position are crucial for potent PARP-1 inhibition, and future studies could explore the interplay between N1 and C5 substituents.
-
Synthetic Cannabinoids: Indazole-3-carboxamides are also a prominent class of synthetic cannabinoid receptor agonists. The nature of the substituents at the 5-position (such as fluorine in 5F-MDMB-PINACA) is known to significantly affect their potency and receptor subtype selectivity (CB1 vs. CB2).[10]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to enable researchers to replicate and build upon these findings.
Calcium Release-Activated Calcium (CRAC) Channel Inhibition Assay
This assay measures the ability of a compound to block the influx of calcium through CRAC channels in cells.
1. Cell Culture and Dye Loading:
- Culture a suitable cell line, such as Rat Basophilic Leukemia (RBL-2H3) cells, which endogenously express CRAC channels.[2]
- Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere.
- Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a calcium-free buffer.[11][12] Incubate at 37°C for 60-120 minutes.[12][13]
2. Compound Incubation:
- Prepare serial dilutions of the test compounds.
- Add the compounds to the cells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
3. Measurement of Calcium Influx:
- To initiate store-operated calcium entry (SOCE), first deplete the endoplasmic reticulum calcium stores by adding an agent like thapsigargin.[11][14]
- Next, add a buffer containing a known concentration of extracellular calcium.
- Measure the change in fluorescence intensity over time using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the test compound compared to the vehicle control indicates inhibition of the CRAC channel.[14]
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PARP-1.
1. Assay Principle:
- A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate.[15] The PARP-1 enzyme uses NAD+ as a substrate to form poly(ADP-ribose) chains.
2. Assay Procedure:
- Coat a 96-well plate with histone proteins and block non-specific binding sites.[15]
- Prepare serial dilutions of the test compounds and a known PARP-1 inhibitor as a positive control (e.g., Olaparib).[15]
- Add the PARP-1 enzyme, activated DNA (to stimulate the enzyme), biotinylated NAD+, and the test compounds to the wells.[15]
- Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
3. Detection:
- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated ADP-ribose chains.[15]
- After another wash step, add a chemiluminescent HRP substrate.
- Measure the luminescence signal using a microplate reader. A decrease in the signal indicates inhibition of PARP-1 activity.[16]
4. Data Analysis:
- Calculate the percentage of PARP-1 inhibition for each compound concentration.
- Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: CRAC Channel Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the PARP-1 Inhibition Assay.
Conclusion
The 5-position of the indazole-3-carboxylic acid scaffold is a key determinant of biological activity. While current research has primarily focused on the corresponding carboxamide derivatives, the available data strongly suggests that modulation of the 5-substituent is a viable strategy for fine-tuning the potency and selectivity of these compounds for various therapeutic targets. This guide provides a foundational understanding for researchers to design and synthesize novel 5-substituted indazole-3-carboxylic acid derivatives with improved pharmacological profiles. Further dedicated studies on the direct impact of 5-substituents are warranted to fully elucidate their SAR and unlock the therapeutic potential of this versatile chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 6. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Kinase Inhibition by Indazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparative analysis of various indazole derivatives, their kinase targets, and their inhibitory activities. Supported by experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to facilitate the rational design and development of next-generation kinase inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
The indazole core, a bicyclic aromatic heterocycle, serves as a versatile pharmacophore that can be readily modified to achieve desired potency and selectivity against a wide range of kinases.[1] Its ability to mimic the purine ring of ATP allows it to effectively compete for the ATP-binding site of kinases, a common mechanism of action for many kinase inhibitors.[2] Numerous indazole-based drugs have reached the market, including Axitinib, Pazopanib, and Niraparib, highlighting the clinical significance of this chemical scaffold.[1]
Comparative Kinase Inhibition Profiles of Indazole Derivatives
The inhibitory activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring system. Strategic modifications can significantly alter the binding affinity and selectivity for different kinase targets. The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of a selection of indazole derivatives against various kinases, providing a quantitative basis for comparison.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1][3]
| Compound ID | R-Group Modification | VEGFR-2 IC50 (nM) | Reference |
| Pazopanib | - | 30 | [1] |
| Axitinib | - | 0.2 | [4] |
| Indazole-pyrimidine derivative 13g | Amide group | 57.9 | [1] |
| Indazole-pyrimidine derivative 13i | Sulfonamide group | 34.5 | [1] |
| Compound 30 | Indazole scaffold | 1.24 | [5] |
Table 1: Comparative inhibitory activity of selected indazole derivatives against VEGFR-2.
FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[1][6]
| Compound ID | R-Group Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| Compound 14a | 3-methoxyphenyl on phenyl ring | 15 | - | - | [1] |
| Compound 14c | 3-isopropoxyphenyl on phenyl ring | 9.8 | - | - | [1] |
| Compound 14d | Additional fluorine on phenyl ring | 5.5 | - | - | [1] |
| Compound 22 | Pyridine ring | - | 800 | 4500 | [1] |
| Compound 1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | 100 | - | - | [7] |
Table 2: Comparative inhibitory activity of selected indazole derivatives against FGFRs.
Aurora Kinase Inhibitors
Aurora kinases are essential for regulating mitosis, and their overexpression is frequently observed in human cancers.[3][6]
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Indazole Derivative 17 | 26 | 15 | [3] |
| Indazole Derivative 21 | - | 31 | [3] |
| Indazole Amide 53a | < 1000 | - | [3] |
| Compound 123 | 26 | 15 | [6] |
| Compound 124 | - | Aurora B selective | [6] |
| Compound 125 | Aurora A selective | - | [6] |
Table 3: Comparative inhibitory activity of selected indazole derivatives against Aurora Kinases.
Other Kinase Targets
Indazole derivatives have been developed to target a wide array of other kinases involved in cell signaling pathways.
| Compound ID | Primary Kinase Target | IC50 (nM) | Reference |
| Compound 15 | JNK3 | 1 | [8] |
| Compound 8 | JNK3 | 5 | [8] |
| Indazole Carboxamide 93a | TTK/Mps1 | 2.9 | [3] |
| Indazole Carboxamide 93b | TTK/Mps1 | 5.9 | [3] |
| Compound 7mb | TrkA/B/C | 1.6, 2.9, 2.0 | [9] |
Table 4: Inhibitory activity of selected indazole derivatives against various kinases.
Experimental Protocols
The determination of kinase inhibition potency and selectivity is fundamental to the characterization of novel compounds. Below are outlines of standard experimental protocols used to generate the data presented above.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the kinase reaction.[2][3][4]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, and various concentrations of the test compound in an appropriate assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]
-
Termination and ATP Depletion: A reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A detection reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[10][11]
Cellular Assays (e.g., Western Blot Analysis)
Cell-based assays are crucial for confirming the on-target activity of the inhibitors within a cellular context and for assessing their effects on downstream signaling pathways.[3][4]
Procedure:
-
Cell Culture and Treatment: Cells expressing the target kinase are cultured and treated with varying concentrations of the indazole inhibitor.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: A chemiluminescent substrate is added, and the resulting light signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. A decrease in band intensity in inhibitor-treated cells compared to untreated cells indicates the inhibitory activity of the compound. The membrane is often re-probed with an antibody against the total protein as a loading control.[3]
Signaling Pathways and Visualizations
Understanding the signaling cascades in which the target kinases operate is essential for predicting the cellular effects of their inhibition. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their evaluation.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by indazole derivatives.
Caption: General workflow for the discovery and evaluation of new kinase inhibitors.
Conclusion
The indazole scaffold remains a highly privileged structure in the development of potent and selective kinase inhibitors. The comparative data and methodologies presented in this guide underscore the versatility of this core and provide a valuable resource for researchers in the field. Structure-activity relationship studies have demonstrated that subtle modifications to the indazole ring can lead to significant improvements in potency and selectivity.[1] Future research will undoubtedly continue to leverage this remarkable scaffold to develop novel therapeutics for a multitude of diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to 5-Iodo-1H-indazole-3-carboxylic Acid and Other Heterocyclic Scaffolds for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. This guide provides an objective comparison of the 5-Iodo-1H-indazole-3-carboxylic acid scaffold against other well-established heterocyclic systems, including quinazolines, pyrimidines, and indoles. By presenting available experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to equip researchers with the necessary information to make informed decisions in the design of next-generation kinase inhibitors.
Introduction to Heterocyclic Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. At the heart of these inhibitors lies a heterocyclic scaffold, which serves as a framework for orienting key pharmacophoric features within the kinase active site. The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form crucial hydrogen bond interactions with the hinge region of many kinases.[1][2][3] The this compound scaffold, in particular, offers a unique combination of a potential halogen bonding interaction through the iodine atom and a carboxylic acid group for further chemical modification.[4]
Comparative Analysis of Kinase Inhibitory Profiles
While direct, comprehensive kinase screening data for this compound is not extensively available in the public domain, we can infer its potential activity by examining closely related 5-substituted-1H-indazole-3-carboxamide derivatives. For a robust comparison, we have compiled inhibitory concentration (IC50) values for these indazole analogs alongside prominent examples from the quinazoline, pyrimidine, and indole classes of kinase inhibitors.
It is important to note that the inhibitory activity of any scaffold is highly dependent on the specific substitutions and the target kinase. The data presented below is intended to provide a comparative overview of the potential of each scaffold.
Table 1: Comparative IC50 Values of Heterocyclic Scaffolds Against Various Kinases
| Scaffold Class | Representative Compound/Derivative | Target Kinase | IC50 (nM) |
| Indazole | 1H-Indazole-3-carboxamide derivative (Compound 30l) | PAK1 | 9.8[3] |
| 1H-Indazole-3-carboxamide derivative (Compound 49) | GSK-3β | 350[5] | |
| Axitinib (Indazole core) | VEGFR1 | 0.1 | |
| Axitinib (Indazole core) | VEGFR2 | 0.2 | |
| Axitinib (Indazole core) | VEGFR3 | 0.1-0.3 | |
| Axitinib (Indazole core) | PDGFRβ | 1.6 | |
| Axitinib (Indazole core) | c-Kit | 1.7 | |
| Quinazoline | Gefitinib | EGFR | 2.4 |
| Erlotinib | EGFR | 5 | |
| Lapatinib | EGFR/HER2 | 7 | |
| Quinazoline-Isatin Hybrid (Compound 6c) | CDK2 | 183 | |
| Quinazoline-Isatin Hybrid (Compound 6c) | EGFR | 83 | |
| Quinazoline-Isatin Hybrid (Compound 6c) | VEGFR-2 | 76 | |
| Quinazoline-Isatin Hybrid (Compound 6c) | HER2 | 138 | |
| Pyrimidine | Pyrimidine-based derivative (Compound 13) | Aurora A | <200[6] |
| Pyrazolo[3,4-d]pyrimidine (SI306) | Src | 7,200 - 11,200 | |
| Indole | Indolyl-hydrazone (Compound 5) | PI3K-α | 156 |
| Indolyl-hydrazone (Compound 5) | PI3K-β | 602 | |
| Indolyl-hydrazone (Compound 5) | PI3K-δ | 58 | |
| Indolyl-hydrazone (Compound 5) | CDK2 | 156 | |
| Indolyl-hydrazone (Compound 5) | AKT-1 | 602 | |
| Indolyl-hydrazone (Compound 5) | EGFR | 58 |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate determination of kinase inhibitory activity. Below is a representative methodology for an in vitro kinase inhibition assay using a luminescence-based readout, which is a common high-throughput screening method.[7][8][9][10]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
2. Principle: This assay measures the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescent signal generated by a luciferase-luciferin reaction that consumes ATP.
3. Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR2, etc.)
-
Kinase Substrate (specific peptide or protein)
-
ATP (at or near the Km for the specific kinase)
-
Test Compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
4. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the assay plate.
-
Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
5. Data Analysis:
-
The raw luminescence units (RLU) are converted to percent inhibition relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Visualization
Understanding the context in which a kinase inhibitor functions is essential for rational drug design. Below are diagrams of two major signaling pathways frequently targeted by kinase inhibitors: the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.co.uk [promega.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Iodo-1H-indazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for the quantitative and qualitative analysis of 5-Iodo-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The methodologies and validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is compliant with global regulatory expectations.[2][3][4][5]
Overview of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate determination of this compound. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives, such as purity assessment, impurity profiling, and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[6] For this compound, reversed-phase HPLC is the method of choice, offering excellent resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For non-volatile compounds like this compound, derivatization is necessary to increase volatility. This method is particularly useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the analyte.[6][8] Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments without the need for a reference standard of the analyte itself.
Comparison of Method Performance
The performance of each analytical method is evaluated based on a set of validation parameters as defined by ICH guidelines.[2][3][9] The following tables summarize the expected performance characteristics for the analysis of this compound using HPLC, GC-MS, and qNMR.
Table 1: Comparison of Quantitative Analytical Methods
| Parameter | HPLC | GC-MS (with derivatization) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High (with appropriate column and detector) | Very High (mass analyzer) | Very High (unique spectral fingerprint) |
Table 2: Applicability of Analytical Methods
| Analytical Objective | HPLC | GC-MS | NMR |
| Assay/Purity | Excellent | Good | Excellent |
| Impurity Profiling | Excellent | Good (for volatile impurities) | Good (for major impurities) |
| Identity Confirmation | Good (based on retention time) | Excellent (mass spectrum) | Excellent (structural information) |
| Stability Studies | Excellent | Good | Good |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and NMR analysis of this compound.
3.1 High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)
This protocol describes a GC-MS method for the analysis of this compound following a derivatization step.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Derivatization Procedure: React the sample with BSTFA at 70°C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and purity determination of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent. For qNMR, add an accurately weighed amount of an internal standard.
-
Experiments: ¹H NMR, ¹³C NMR.
Visualizing Workflows and Pathways
4.1 HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
4.2 GC-MS Analysis Workflow with Derivatization
This diagram outlines the steps involved in the analysis of a non-volatile compound using GC-MS, including the essential derivatization step.
Caption: GC-MS Analysis Workflow with Derivatization.
4.3 Orthogonal Method Approach for Purity and Identity
This diagram illustrates the concept of using orthogonal analytical methods to provide a comprehensive and reliable characterization of a compound.
Caption: Orthogonal Methods for Compound Characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. bloomtechz.com [bloomtechz.com]
- 7. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Kinetic Performance of 5-Iodo-1H-indazole-3-carboxylic Acid in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 5-Iodo-1H-indazole-3-carboxylic acid in pivotal organic reactions, including palladium-catalyzed cross-coupling, esterification, and amidation. Due to a lack of specific quantitative kinetic data in the current literature for this compound, this guide leverages established reactivity trends of analogous compounds to provide a robust comparative framework.
Executive Summary
This compound is a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its reactivity is primarily dictated by the C-I bond at the 5-position and the carboxylic acid at the 3-position of the indazole core. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is the more reactive site. Generally, iodo-substituted heterocyclic compounds exhibit higher reactivity compared to their bromo or chloro analogs due to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.[2] The electron-deficient nature of the indazole ring system further influences reactivity, with the C3 position often being the most susceptible to nucleophilic attack.[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Qualitative Comparison
Table 1: Qualitative Comparison of Reaction Rates for Halogenated Indazole-3-carboxylic Acids in Palladium-Catalyzed Cross-Coupling Reactions.
| Halogen at C5-position | Relative Reaction Rate (Inferred) | Notes |
| Iodo (I) | Fastest | Lower C-X bond dissociation energy facilitates oxidative addition. |
| Bromo (Br) | Intermediate | More reactive than chloro-analogs but less reactive than iodo-analogs. |
| Chloro (Cl) | Slowest | Requires more forcing conditions (higher temperatures, stronger bases, specialized catalysts). |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For iodo-indazoles, this reaction is generally efficient. The C3 position of the indazole ring is generally considered the most electron-deficient and, therefore, often exhibits the highest reactivity in the initial oxidative addition to the palladium(0) catalyst.[3]
Heck Reaction
The Heck reaction allows for the alkenylation of aryl halides. Data on the Heck reaction of iodo-indazoles is less common in the literature compared to Suzuki-Miyaura couplings. However, the general reactivity trend of I > Br > Cl is expected to hold.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] The reactivity of the aryl halide significantly impacts the overall reaction rate, with aryl iodides generally being the most reactive substrates.
Esterification and Amidation Reactions
The carboxylic acid moiety at the C3 position of this compound can readily undergo esterification and amidation reactions.
Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters.[5] The rate of this reaction is influenced by steric hindrance around the carboxylic acid and the alcohol.[5] While specific kinetic data for this compound is unavailable, its reactivity is expected to be comparable to other substituted benzoic acids.
Amidation
Direct amidation of carboxylic acids with amines is a fundamental transformation in organic synthesis.[6] Various coupling reagents can be employed to facilitate this reaction. The reactivity of this compound in amidation reactions is anticipated to be similar to other heteroaromatic carboxylic acids.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of an Iodo-indazole
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
-
To a solution of the iodo-indazole (1.0 mmol) and the coupling partner (e.g., boronic acid, 1.2 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or a THF/water mixture, 5 mL), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Fischer Esterification
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.[5]
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by distillation or column chromatography if necessary.
General Protocol for Amidation using a Coupling Agent
-
To a solution of this compound (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HBTU or EDC, 1.1-1.5 equiv) and an organic base (e.g., DIPEA or NMM, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Reaction pathways for esterification and amidation of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 5-Iodo-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data and detailed methodologies to aid in the selection of the most suitable pathway for specific research and development needs.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors for oncology. The strategic placement of the iodine atom on the indazole core allows for further functionalization through cross-coupling reactions, making its efficient synthesis a topic of significant interest. This guide compares two distinct synthetic strategies: a linear two-step synthesis starting from 5-iodoindole, and a direct C-H functionalization approach via electrophilic iodination of 1H-indazole-3-carboxylic acid.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 5-Iodoindole | Route 2: Direct C5-Iodination of 1H-Indazole-3-carboxylic acid |
| Starting Material | 5-Iodoindole | 1H-Indazole-3-carboxylic acid |
| Number of Steps | 2 (Nitrosation followed by Oxidation) | 1 (Electrophilic Iodination) |
| Overall Yield | Moderate to Good (Estimated) | Good to Excellent (Inferred from bromination) |
| Key Reagents | Sodium Nitrite, HCl, Sodium Chlorite | N-Iodosuccinimide (NIS) or Iodine |
| Scalability | Potentially scalable with process optimization | Potentially highly scalable due to step economy |
| Key Advantages | Utilizes a well-established nitrosation reaction. | Highly convergent and atom-economical. |
| Potential Challenges | The intermediate aldehyde may require careful handling. | Regioselectivity can be a challenge with some substrates. |
| Purity of Final Product | Requires purification after each step. | May require careful purification to remove regioisomers. |
Synthetic Route 1: Synthesis from 5-Iodoindole
This two-step route involves the initial conversion of 5-iodoindole to 5-iodo-1H-indazole-3-carboxaldehyde via a nitrosation reaction, followed by oxidation to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde
This procedure is adapted from a general method for the nitrosation of indoles.
-
Materials: 5-iodoindole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Ethyl Acetate, Water, Brine, Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a solution of 5-iodoindole (1.0 eq) in a suitable solvent system, a solution of sodium nitrite (4.0 eq) in water is added.
-
The mixture is cooled to 0 °C, and hydrochloric acid (2.7 eq) is added dropwise.
-
The reaction is stirred at room temperature for 8 hours.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 5-iodo-1H-indazole-3-carboxaldehyde.
-
Step 2: Oxidation to this compound
This protocol is based on the oxidation of a similar substrate, 7-methyl-1H-indazole-3-carboxaldehyde.
-
Materials: 5-Iodo-1H-indazole-3-carboxaldehyde, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-Butanol, Water, Ethyl Acetate, Sodium Sulfite (Na₂SO₃).
-
Procedure:
-
Dissolve 5-Iodo-1H-indazole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 eq) and 2-methyl-2-butene (5.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate. The desired product is expected to be in the aqueous layer.
-
Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Synthetic Route 2: Direct C5-Iodination of 1H-Indazole-3-carboxylic acid
This approach involves the direct, regioselective iodination of the readily available 1H-indazole-3-carboxylic acid at the C5 position. While direct C5-bromination of this substrate has been reported with high yield, a specific protocol for C5-iodination is proposed here based on analogous electrophilic aromatic substitution principles.
Proposed Experimental Protocol
This proposed procedure is based on the successful regioselective bromination of 1H-indazole-3-carboxylic acid.
-
Materials: 1H-Indazole-3-carboxylic acid, N-Iodosuccinimide (NIS) or Iodine (I₂), Acetic Acid or other suitable solvent.
-
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid and heat until a clear solution is formed.
-
Cool the solution to an appropriate temperature (e.g., 90 °C, as in the analogous bromination).
-
Slowly add a solution of the iodinating agent (e.g., N-Iodosuccinimide or Iodine, 1.0-2.0 eq) in the same solvent.
-
Maintain the reaction at this temperature for a prolonged period (e.g., 16 hours), monitoring the progress by TLC.
-
After completion, cool the solution to room temperature and pour it into ice water.
-
Stir the mixture to allow for precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Discussion and Conclusion
Both synthetic routes present viable pathways to this compound.
Route 1 is a more established, albeit longer, synthetic sequence. The individual reactions, nitrosation of indoles and oxidation of aldehydes, are well-documented in the literature. This provides a higher degree of predictability and troubleshooting guidance. However, the two-step nature of this route may lead to a lower overall yield and requires at least one intermediate purification step, which could impact time and resource efficiency.
Route 2 offers a more elegant and atom-economical approach. A one-step direct C-H functionalization is highly desirable in modern organic synthesis due to its efficiency. The reported success of the analogous C5-bromination in high yield strongly supports the feasibility of this route. If successfully implemented, this method would likely be more cost-effective and scalable. The primary challenge lies in confirming the regioselectivity of the iodination and optimizing the reaction conditions.
For research and development professionals, the choice between these routes will depend on several factors. For initial small-scale synthesis where reliability is paramount, Route 1 may be the preferred option due to the established nature of the reactions. For process development and large-scale synthesis, the potential benefits of Route 2 in terms of step-economy and cost-effectiveness warrant investigation into the optimization of the direct C5-iodination. Further experimental validation of the proposed iodination protocol is recommended to fully assess its viability and performance.
The 5-Iodo Substituent: A Key to Unlocking Potent Kinase Inhibition
A Comparative Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, the strategic incorporation of specific chemical moieties can dramatically enhance potency and selectivity. Among these, the 5-iodo substituent has emerged as a powerful tool for medicinal chemists. This guide provides a comprehensive comparison, supported by experimental data, on the rationale for utilizing the 5-iodo group in the design of potent kinase inhibitors, with a particular focus on the well-characterized inhibitor, 5-iodotubercidin, and its interaction with Haspin kinase.
The Power of the Iodo Group: A Quantitative Look at Potency
The enhanced inhibitory activity conferred by the 5-iodo substituent is not merely theoretical. Experimental data consistently demonstrates a significant increase in potency when an iodine atom is introduced at the 5-position of certain kinase inhibitor scaffolds. A prime example is the comparison between the parent compound tubercidin and its 5-halogenated derivatives against Haspin kinase.
A clear trend has been observed where the inhibitory activity increases with the size and polarizability of the halogen atom at the 5-position (Fluorine < Chlorine < Bromine < Iodine). This culminates in 5-iodotubercidin being a highly potent inhibitor of Haspin kinase, with a reported IC50 value in the low nanomolar range.
| Compound | Target Kinase | IC50 (nM) | Fold Improvement (vs. Tubercidin) |
| Tubercidin | Haspin | >1000 | - |
| 5-fluorotubercidin | Haspin | Less Potent | Lower |
| 5-chlorotubercidin | Haspin | Moderately Potent | Moderate |
| 5-bromotubercidin | Haspin | Potent | High |
| 5-iodotubercidin | Haspin | 9 [1] | >100 |
The Rationale: Unraveling the Mechanism of Halogen Bonding
The remarkable increase in potency observed with the 5-iodo substituent is primarily attributed to a specific non-covalent interaction known as halogen bonding .
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on another molecule, such as a protein. The iodine atom in the 5-iodo-substituted inhibitor possesses a region of positive electrostatic potential on its outermost surface, opposite to the C-I covalent bond. This region, often referred to as a "σ-hole," can interact favorably with electron-rich atoms like oxygen, nitrogen, or the π-electrons of aromatic rings within the kinase's active site.
This interaction provides an additional, strong anchoring point for the inhibitor within the binding pocket, leading to a more stable inhibitor-kinase complex and, consequently, higher inhibitory potency.[2]
Experimental Protocols: Measuring Kinase Inhibition
The determination of a kinase inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical step in drug discovery. A widely used method for this is the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
Detailed Protocol for IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.
I. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is near the Km for the specific kinase being assayed.
-
Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
-
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in kinase buffer.
-
Inhibitor Dilutions: Perform a serial dilution of the test compound (e.g., 5-iodotubercidin) in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[3][4][5]
II. Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
III. ADP Detection:
-
After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.[4]
IV. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling Pathway and Experimental Workflow
To conceptualize the role of the 5-iodo substituent, it is helpful to visualize both the biological context and the experimental process.
Caption: Haspin Kinase Signaling Pathway and its Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the thermodynamic, kinetic and inhibitory mechanisms of 5-iTU targeting mitotic kinase haspin by integrated molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Comparative Analysis of 5-Iodo-1H-indazole-3-carboxylic Acid Derivatives in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a Promising Class of Anticancer Compounds
The 5-Iodo-1H-indazole-3-carboxylic acid scaffold has emerged as a promising framework in the design of novel anticancer agents. Its derivatives have demonstrated significant potential in preclinical studies, primarily exhibiting antiproliferative and pro-apoptotic activities across a range of cancer cell lines. This guide provides a comparative overview of the available in vitro and in vivo data, details key experimental protocols for their evaluation, and visualizes a critical signaling pathway implicated in their mechanism of action.
In Vitro Anticancer Activity: A Comparative Overview
One notable study on 1H-indazole-3-carboxamide derivatives identified a compound, 30l , as a potent inhibitor of p21-activated kinase 1 (PAK1) with an IC50 of 9.8 nM.[1] PAK1 is a crucial node in signaling pathways that promote cancer cell proliferation, survival, and metastasis.[2][3][4] Another study on indazole derivatives reported a compound, 2f , with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[5]
To provide a framework for comparison, the following table summarizes the in vitro anticancer activity of representative indazole derivatives, showcasing the potential of this chemical class. It is important to note that these are not exclusively 5-iodo-substituted derivatives, but they provide valuable insights into the structure-activity relationships of the broader indazole family.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | A549 (Lung) | > 10 | [5] |
| 4T1 (Breast) | 0.23 | [5] | |
| HepG2 (Liver) | > 10 | [5] | |
| MCF-7 (Breast) | 1.15 | [5] | |
| HCT116 (Colon) | 4.89 | [5] | |
| 6o | K562 (Leukemia) | 5.15 | [6] |
| A549 (Lung) | > 40 | [6] | |
| PC-3 (Prostate) | > 40 | [6] | |
| HepG2 (Liver) | > 40 | [6] | |
| 5k | HepG2 (Liver) | 3.32 | [6] |
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for many anticancer indazole derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic apoptosis pathway, which is controlled by the Bcl-2 family of proteins and the subsequent activation of caspases.[7][8][9][10]
Studies on indazole derivatives have shown that they can induce apoptosis by:
-
Downregulating anti-apoptotic proteins: such as Bcl-2.
-
Upregulating pro-apoptotic proteins: such as Bax.
-
Activating executioner caspases: such as caspase-3, which then cleaves key cellular substrates, leading to cell death.[5]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standard protocols for two key in vitro assays used to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis: Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
The following diagrams illustrate a key signaling pathway often targeted by anticancer indazole derivatives.
Caption: Inhibition of the PAK1 signaling pathway by a this compound derivative.
Caption: Induction of the intrinsic apoptosis pathway by a this compound derivative.
Conclusion and Future Directions
The available data, although not specific to a comprehensive series of this compound derivatives, strongly suggest that the indazole scaffold is a valuable starting point for the development of novel anticancer agents. The observed inhibition of key cancer-related signaling pathways and the induction of apoptosis highlight the therapeutic potential of this class of compounds.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, in vivo studies using animal models are crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. Such studies will be instrumental in advancing these compounds towards clinical development for the treatment of cancer.
References
- 1. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 5-iodo-1H-indazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Specifically, derivatives of 5-iodo-1H-indazole-3-carboxylic acid offer a versatile platform for generating potent and selective inhibitors. However, understanding the cross-reactivity profile of these compounds across the human kinome is critical to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the kinase selectivity of indazole-based inhibitors, supported by experimental data and detailed methodologies.
While specific, publicly available kinome-wide cross-reactivity data for inhibitors directly derived from this compound is limited, this guide will draw upon structurally related 1H-indazole-3-carboxamide derivatives and other relevant indazole-based inhibitors to provide a comparative framework. This approach allows for an objective assessment of how modifications to the indazole core can influence selectivity and potency.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window.[1] Kinome-wide screening is the gold standard for assessing the interaction of a compound with a broad panel of kinases. The following tables summarize the inhibitory activity of representative indazole-based compounds, illustrating the diverse selectivity profiles that can be achieved through chemical modifications.
Table 1: Kinase Inhibition Profile of Indazole-Based PLK4 Inhibitor C05
Data for compound C05, an indazole-based PLK4 inhibitor, demonstrates its notable selectivity for its primary target over other Polo-like kinases and key cell cycle kinases.[1][3]
| Kinase Target | C05 (% Inhibition at 0.5 µM) |
| PLK4 | 87.45%[1] |
| PLK1 | 15.32%[1] |
| PLK2 | 21.89%[1] |
| PLK3 | 12.56%[1] |
| CDK2/cyclin A | 25.78%[1] |
| CDK4/cyclin D3 | 10.23%[1] |
| Aurora A | 31.45%[1] |
| Aurora B | 28.91%[1] |
| CHK1 | 18.67%[1] |
Table 2: Comparative Kinase Inhibition of 1H-Indazole-3-Carboxamide Derivatives
This table highlights the potency of different 1H-indazole-3-carboxamide derivatives against their primary kinase targets, showcasing how modifications to the core scaffold can direct activity towards different kinases.[2]
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 30l | PAK1 | 9.8[2] |
| Compound 49 | GSK-3β | 2.0[2] |
Table 3: Cross-Reactivity Profile of Compound 30l
This table illustrates the selectivity of Compound 30l, a potent PAK1 inhibitor, against a panel of 29 other kinases, demonstrating its high degree of selectivity.[1]
| Kinase | % Inhibition at 1 µM |
| PAK1 | >95% |
| Other 28 Kinases | <50% |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable comparative analysis. The following protocols outline standard assays used to determine the cross-reactivity and potency of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In the wells of the microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent and reading the plate on a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[2]
Kinome-wide Selectivity Profiling (KINOMEscan™)
This is a high-throughput binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Assay Principle: The assay is based on a competitive binding format. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.
Data Interpretation: The results are often expressed as a percentage of control or as dissociation constants (Kd). These values provide a comprehensive overview of the compound's selectivity across the kinome.[4]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Caption: PAK1 signaling pathway and its inhibition.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Iodo-1H-indazole-3-carboxylic Acid
Hazard Profile and Safety Recommendations
Based on analogous compounds, 5-Iodo-1H-indazole-3-carboxylic acid is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling.[1][6] All manipulations should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Chemical Waste Segregation and Storage
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As an iodinated organic compound, this compound is classified as a halogenated organic waste .[7][8] It is imperative to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[7][9]
Key Storage and Labeling Practices:
| Practice | Guideline | Rationale |
| Waste Container | Use a designated, leak-proof container made of a compatible material (e.g., polyethylene).[7][10] | Prevents corrosion and accidental release of hazardous material. |
| Labeling | The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][11] | Ensures proper identification for handling and disposal, and meets regulatory requirements. |
| Segregation | Store halogenated waste separately from non-halogenated waste, acids, bases, and other incompatible materials.[7][8][10] | Prevents dangerous chemical reactions and cross-contamination of waste streams. |
| Accumulation | Keep the waste container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] | Minimizes the risk of spills and vapor exposure. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the disposal of this compound.
Caption: Disposal workflow from generation to final disposal.
Step-by-Step Disposal Protocol
-
Preparation and Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Waste Container Selection and Labeling:
-
Obtain a designated waste container for halogenated organic compounds. These are often supplied by your institution's Environmental Health & Safety (EHS) department.[7]
-
The container must be in good condition, with a secure, tight-fitting lid.[11]
-
Affix a "Hazardous Waste" label to the container.[7]
-
Clearly write the full chemical name, "this compound," and an estimate of the quantity on the label. Do not use abbreviations or chemical formulas.[11]
-
-
Waste Transfer and Storage:
-
Carefully transfer the solid this compound waste into the labeled container. If it is dissolved in a solvent, ensure the solvent is also a halogenated waste stream.
-
Avoid mixing with other waste types, particularly non-halogenated solvents, strong acids or bases, or oxidizers.[8][9][10]
-
After transferring the waste, securely close the container to prevent spills or the release of vapors.[7]
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be away from general lab traffic and clearly marked.
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[6][12] This is illegal and environmentally harmful.
-
Once the waste container is nearly full, or on a regular schedule, contact your institution's EHS department to arrange for a waste pickup.[7]
-
You will likely need to complete a chemical waste collection request form, providing details about the waste composition.
-
Your EHS department will then collect the waste and ensure it is transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.[1]
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible and legally compliant manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 5-Iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Iodo-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level particulate respirator. | To protect against inhalation of airborne particles and fumes.[5] |
| Eye and Face Protection | Chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes.[6] |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls. | To prevent skin contact with the chemical.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To protect hands from direct contact with the chemical.[6] |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are crucial to minimize exposure and prevent contamination.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][3]
-
Assemble all necessary equipment and materials before beginning work to avoid unnecessary movement and potential for spills.
-
-
Handling the Compound :
-
Don the appropriate PPE as outlined in Table 1.
-
When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
-
Keep containers of the chemical tightly closed when not in use.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
-
-
In Case of a Spill :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for hazardous waste.[7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Managing Halogenated Organic Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated and clearly labeled "Halogenated Organic Waste" container.[8][9][10]
-
Do not mix halogenated organic waste with non-halogenated waste streams.[10] This is critical as disposal methods for these waste types differ significantly, with halogenated waste typically requiring incineration at higher costs.[10]
-
The waste container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]
-
-
Container Management :
-
Final Disposal :
Workflow for Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. hazmatschool.com [hazmatschool.com]
- 7. capotchem.com [capotchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
